2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-pyrazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLRHBKKTPDCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377015 | |
| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313674-12-3 | |
| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313674-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Building Block
Welcome to a comprehensive technical exploration of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid (CAS No. 313674-12-3), a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. This guide, intended for the discerning scientific professional, moves beyond a simple recitation of facts. Instead, it aims to provide a deeper understanding of the compound's physicochemical character, its synthesis, and its potential as a pivotal structural motif in the development of novel therapeutics. As a senior application scientist, my objective is to not only present the data but also to illuminate the underlying chemical principles and strategic considerations that make this compound a valuable tool in the modern research arsenal. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug design, known for its ability to engage in a variety of biological interactions.[1] The strategic placement of this pyrazole ring on a chlorinated benzoic acid framework in this compound creates a molecule with a unique electronic and steric profile, offering a rich platform for synthetic elaboration and biological screening.
Section 1: Core Molecular Attributes and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock upon which all further research is built. These parameters govern its behavior in both chemical reactions and biological systems.
Structural and General Data
The foundational characteristics of this compound are summarized in the table below. This information provides a snapshot of the molecule's composition and basic identifiers.
| Property | Value | Source(s) |
| CAS Number | 313674-12-3 | [2][3] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [2] |
| Molecular Weight | 222.63 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | 2-Chloro-4-(pyrazol-1-yl)benzoic acid | [2] |
| Purity | Typically ≥98% (commercially available) | [2] |
The structure, depicted below, reveals a benzoic acid core substituted with a chlorine atom at the 2-position and a 1H-pyrazol-1-yl group at the 4-position. The ortho-chloro substituent influences the acidity of the carboxylic acid and the conformation of the molecule, while the pyrazole ring introduces a key site for hydrogen bonding and other non-covalent interactions.
Figure 1: Chemical structure and basic information for this compound.
Predicted Physicochemical Parameters
| Parameter | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [2] |
| logP (Octanol-Water Partition Coefficient) | 2.22 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
These predicted values suggest that this compound possesses moderate lipophilicity and a reasonable polar surface area, characteristics often sought in drug candidates to balance aqueous solubility and membrane permeability.
Section 2: Synthesis and Reactivity
The synthetic accessibility of a molecule is a critical factor in its utility for research and development. This section outlines a plausible and commonly employed synthetic strategy for this compound and discusses its expected reactivity.
Proposed Synthetic Pathway: The Ullmann Condensation
A robust and widely utilized method for the formation of N-aryl bonds is the Ullmann condensation.[4] This copper-catalyzed cross-coupling reaction is well-suited for the synthesis of this compound. The proposed pathway involves the reaction of 2-chloro-4-fluorobenzoic acid with pyrazole.
Figure 2: Proposed synthesis workflow for this compound via Ullmann condensation.
Expertise & Experience Insight: The choice of a fluoro-substituted benzoic acid as the starting material is strategic. The carbon-fluorine bond is generally more activated towards nucleophilic aromatic substitution compared to a carbon-chlorine bond, which can lead to higher yields and milder reaction conditions. The use of a copper(I) catalyst, such as copper(I) iodide, and a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a classic and effective combination for this type of transformation.
Reactivity Profile
The chemical reactivity of this compound is primarily dictated by its three key functional groups: the carboxylic acid, the chloro substituent, and the pyrazole ring.
-
Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity will be influenced by the electron-withdrawing effects of the chloro and pyrazolyl substituents.
-
Chloro Group: The chlorine atom is relatively unreactive towards nucleophilic aromatic substitution under standard conditions but can be displaced under more forcing conditions or through metal-catalyzed cross-coupling reactions.
-
Pyrazole Ring: The pyrazole ring is generally stable to a wide range of reaction conditions. The nitrogen atoms can act as ligands for metal coordination, and the C-H bonds of the ring can potentially be functionalized, although this is less common.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of a synthesized compound. This section outlines the expected spectral data for this compound. While experimental spectra for this specific compound are not publicly available, data from analogous structures can provide a reliable guide for interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid and pyrazole rings. The protons on the pyrazole ring will likely appear as three distinct signals, a doublet of doublets and two triplets, with characteristic coupling constants. The protons on the benzoic acid ring will also show a specific splitting pattern influenced by the chloro and pyrazolyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 (strong, sharp) | C=O stretch | Carboxylic acid |
| 1600 - 1450 | C=C and C=N stretching | Aromatic rings |
| ~1300 | C-O stretch and O-H bend | Carboxylic acid |
| 800 - 600 | C-H out-of-plane bending, C-Cl stretch | Aromatic, Halogen |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak with the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the pyrazole ring.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the pyrazole motif into drug candidates is a well-established strategy in medicinal chemistry, with numerous approved drugs containing this heterocycle.[1] Pyrazole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.
While specific studies on this compound are not extensively documented in publicly accessible literature, its structural features suggest its potential as a valuable intermediate for the synthesis of libraries of compounds for biological screening. The carboxylic acid serves as a handle for the introduction of diverse amide or ester functionalities, allowing for the exploration of structure-activity relationships. The chlorinated phenyl-pyrazole core can be seen as a key pharmacophore that can be further elaborated to target a variety of biological targets.
For instance, pyrazole-substituted benzoic acid derivatives have been investigated as potent antibacterial agents. The structural similarity of this compound to these reported compounds suggests its potential utility in the development of new anti-infective agents.
Section 5: Safety, Handling, and Storage
As with any chemical compound, proper safety precautions are paramount when handling this compound. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling chloro-substituted aromatic acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Trustworthiness through Self-Validation: The protocols and information presented in this guide are based on established chemical principles and data from analogous compounds. Researchers should always perform their own risk assessments and verify the properties of any synthesized or purchased material through independent analytical characterization.
References
Probing the Enigmatic Mechanism of Action: A Technical Guide to 2-Chloro-4-(1H-pyrazol-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered heterocyclic scaffold, is a cornerstone in contemporary medicinal chemistry, featuring in numerous approved therapeutic agents.[1] Its structural versatility and ability to engage in diverse biological interactions have rendered it a privileged scaffold in drug discovery. This technical guide delves into the potential mechanism of action of a specific, yet under-characterized derivative, 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid. While direct, in-depth studies on this precise molecule are not extensively documented in publicly available literature, this paper will synthesize findings from structurally related pyrazole-benzoic acid analogs to construct a scientifically grounded hypothesis regarding its biological activity. We will explore potential antibacterial mechanisms, enzyme inhibition, and other cellular pathway modulations, providing a comprehensive framework for future empirical investigation.
Introduction: The Pyrazole-Benzoic Acid Scaffold in Drug Discovery
The fusion of a pyrazole ring with a benzoic acid moiety creates a molecular architecture ripe for therapeutic intervention. The pyrazole ring offers a rich electronic environment with multiple sites for substitution, allowing for the fine-tuning of steric and electronic properties. The benzoic acid group, a common pharmacophore, can act as a key hydrogen bond donor and acceptor, or as a bioisosteric replacement for other functional groups, facilitating interactions with biological targets. This combination has led to the development of compounds with a wide spectrum of biological activities, including potent antibacterial, anticancer, and anti-inflammatory properties.[2]
Postulated Mechanisms of Action Based on Analogous Compounds
Given the absence of specific mechanistic data for this compound, we will extrapolate from well-documented analogs. The following sections explore the most probable mechanisms of action, supported by experimental evidence from related compounds.
Antibacterial Activity: A Primary Focus of Pyrazole Derivatives
A significant body of research points to the potent antibacterial properties of pyrazole-benzoic acid derivatives, particularly against Gram-positive bacteria.[1][3][4][5][6] Two primary mechanisms have been elucidated for these related compounds: inhibition of fatty acid biosynthesis and disruption of the bacterial cell membrane.
CRISPRi studies on certain pyrazole derivatives have identified the fatty acid biosynthesis (FAB) pathway as a key target.[1] The FAB pathway is essential for bacterial survival, responsible for building the lipid components of cell membranes. Its inhibition leads to a cessation of bacterial growth and, ultimately, cell death. The specific enzyme within this pathway that is targeted can vary, but the overall effect is a disruption of membrane integrity and function.
Several potent anti-staphylococci and anti-enterococci pyrazole derivatives have been shown to act by permeabilizing the bacterial cell membrane.[4][5] This mechanism is often rapid and leads to bactericidal effects. Assays such as flow cytometry and protein leakage studies have confirmed the ability of these compounds to disrupt the physical integrity of the bacterial cell envelope.
The following diagram illustrates the potential antibacterial mechanisms of action:
Caption: Hypothesized antibacterial mechanisms of action.
Enzyme Inhibition: A Plausible Avenue for Therapeutic Intervention
Beyond antibacterial activity, pyrazole derivatives have demonstrated inhibitory effects against a range of enzymes crucial for both microbial and human cellular processes.
A series of pyrazolone derivatives have been identified as novel inhibitors of carboxylesterase 2 (CES2).[7] CES2 is a key enzyme in the metabolism of many ester-containing drugs and is also involved in lipid metabolism.[7] Inhibition of CES2 could therefore have significant implications for drug-drug interactions and the modulation of lipid-related signaling pathways. Molecular docking studies of these inhibitors suggest that the pyrazole core plays a critical role in binding to the active site of the enzyme.[7]
Novel imidazole-biaryl-tetrazole based compounds, which share structural similarities with pyrazole derivatives, have been developed as potent inhibitors of S-nitrosoglutathione reductase (GSNOR).[8] GSNOR is a key enzyme in the regulation of nitric oxide (NO) signaling. Its inhibition can lead to bronchodilation and reduced inflammation, making it a target for respiratory diseases.[8]
Modulation of Other Cellular Pathways
The structural versatility of the pyrazole scaffold allows for its interaction with a diverse array of cellular targets.
Certain pyrazole-containing compounds have been identified as potent modulators of the androgen receptor (AR).[9] Specifically, they can act as AR antagonists, which has significant therapeutic potential in the treatment of prostate cancer and other AR-dependent conditions.[9]
Substituted pyrazines, structurally related to pyrazoles, have been developed as potent inhibitors of Casein Kinase 2 (CSNK2A).[10] CSNK2A is a protein kinase involved in a wide range of cellular processes, and its dysregulation is implicated in cancer and viral infections.[10]
Experimental Protocols for Mechanistic Elucidation
To empirically validate the hypothesized mechanisms of action for this compound, a series of well-established experimental protocols should be employed.
Antibacterial Mechanism Workflow
The following workflow outlines the key steps to investigate the antibacterial properties of the compound.
Caption: Workflow for investigating antibacterial mechanism.
Step-by-Step Methodology:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare serial dilutions of this compound in appropriate broth media.
-
Inoculate with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis).
-
Incubate under optimal conditions and determine the lowest concentration that inhibits visible growth.
-
-
Bactericidal vs. Bacteriostatic Determination:
-
From the MIC assay tubes showing no growth, plate aliquots onto agar plates.
-
Incubate and observe for colony formation. The lack of growth indicates a bactericidal effect.
-
-
Membrane Permeability Assay:
-
Treat bacterial cells with the compound at MIC and supra-MIC concentrations.
-
Add a fluorescent dye that only enters cells with compromised membranes (e.g., SYTOX Green or propidium iodide).
-
Measure the increase in fluorescence over time using a fluorometer or flow cytometer.
-
-
Fatty Acid Biosynthesis (FAB) Inhibition Assay:
-
Incorporate a radiolabeled precursor of fatty acid synthesis (e.g., [¹⁴C]-acetate) into the bacterial culture.
-
Treat the cells with the test compound.
-
Extract lipids and measure the incorporation of the radiolabel to determine if fatty acid synthesis is inhibited.
-
Enzyme Inhibition Assay
General Protocol:
-
Enzyme Source: Obtain a purified source of the target enzyme (e.g., recombinant human CES2 or GSNOR).
-
Substrate: Use a substrate that produces a detectable signal upon enzymatic conversion (e.g., a fluorogenic or chromogenic substrate).
-
Assay:
-
Incubate the enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction kinetics by measuring the signal change over time.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Quantitative Data Summary from Analog Studies
The following table summarizes the reported minimum inhibitory concentrations (MICs) for various pyrazole-benzoic acid derivatives against Gram-positive bacteria, providing a benchmark for the potential potency of this compound.
| Derivative Class | Target Organism | MIC Range (µg/mL) | Reference |
| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Staphylococcus aureus, Enterococcus faecalis | 0.78 - 6.25 | [4][5] |
| 4-[3-(Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazones | Drug-resistant Staphylococcus aureus | As low as 0.39 | [3] |
| 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid hydrazones | Acinetobacter baumannii | As low as 4 | [11] |
| 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl] benzoic acid hydrazones | Staphylococcus aureus, MRSA | As low as 0.78 | [12] |
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be definitively elucidated, the wealth of data on structurally related analogs provides a strong foundation for targeted investigation. The most probable avenues of biological activity include antibacterial action through the inhibition of fatty acid biosynthesis or membrane permeabilization, and the inhibition of key enzymes such as carboxylesterases. The experimental workflows outlined in this guide provide a clear path forward for researchers to systematically unravel the therapeutic potential of this intriguing molecule. Future studies should focus on the empirical validation of these hypothesized mechanisms and the exploration of its activity in relevant in vivo models.
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
- 10. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Carboxylic Acid Scaffold: A Versatile Tool for Targeting Key Mediators of Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent structural features, including the capacity for hydrogen bonding, metal chelation, and diverse substitutions, allow for the fine-tuning of interactions with a wide range of biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole carboxylic acids, with a focus on enzymes, nuclear receptors, and G-protein coupled receptors (GPCRs). We delve into the molecular mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for target validation. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile chemical scaffold.
Introduction: The Therapeutic Significance of Pyrazole Carboxylic Acids
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid scaffold gains a crucial anchor for interacting with biological macromolecules, often mimicking the binding of endogenous carboxylate-containing ligands.[1] This scaffold is present in a number of approved drugs, highlighting its clinical relevance.[2] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling chemists to modulate pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[1] Pyrazole carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and metabolic regulatory effects.[1] This guide will explore the molecular basis for these activities by examining their interactions with key protein targets.
Key Therapeutic Target Classes
The therapeutic potential of pyrazole carboxylic acids stems from their ability to interact with high affinity and selectivity with a variety of protein targets. This section will explore three major classes of these targets: enzymes, nuclear receptors, and G-protein coupled receptors.
Enzyme Inhibition: A Dominant Mechanism of Action
Pyrazole carboxylic acids are particularly effective as enzyme inhibitors, with the carboxylic acid group often playing a key role in coordinating with active site metal ions or forming critical hydrogen bonds.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Pyrazole carboxylic acids have emerged as potent and selective inhibitors of these tumor-associated CA isoforms.
The inhibitory mechanism often involves the coordination of the carboxylate group to the active site zinc ion, displacing a water molecule or hydroxide ion. The pyrazole ring and its substituents can then form additional interactions with residues in the active site, conferring isoform selectivity.
Table 1: Inhibitory Activity (Kᵢ) of Selected Pyrazole Carboxylic Acid Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Compound 1f | 58.8 | 6.6 | - | - | [3] |
| Compound 1g | 66.8 | - | - | - | [3] |
| Compound 1k | 88.3 | 5.6 | - | 34.5 | [3] |
| Compound 4a | - | - | 62 | - | [2] |
| Compound 4e | - | - | 72 | 81 | [2] |
| Compound 5b | - | - | - | 106 | [2] |
| Compound 5e | - | - | 40 | - | [2] |
| Compound 6c | - | - | 73 | 95 | [2] |
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [3] |
Note: '-' indicates data not available.
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition
This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase by measuring the enzyme-catalyzed hydration of CO₂.
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES-Tris, pH 7.5.
-
CO₂ Substrate Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled assay buffer. The final concentration will be approximately 30 mM.
-
pH Indicator: 0.2 mM phenol red in assay buffer.
-
Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA II, hCA IX) at 1 mg/mL in assay buffer. Dilute to the final working concentration (e.g., 10 nM) immediately before use.
-
Inhibitor Solutions: Prepare a stock solution of the pyrazole carboxylic acid derivative in DMSO. Serially dilute in assay buffer to the desired final concentrations.
-
-
Assay Procedure:
-
Equilibrate all solutions to the desired temperature (typically 25 °C).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor or vehicle control) with the CO₂ substrate solution containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator (at 557 nm for phenol red) over time. The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
Repeat the measurement for a range of inhibitor concentrations.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates as a function of inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment
Caption: CA IX activity in the hypoxic tumor microenvironment.
Protein kinases are critical regulators of numerous cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[4] Pyrazole and its derivatives have been extensively explored as protein kinase inhibitors.[5] Several pyrazole-containing drugs that target kinases are approved for clinical use. Pyrazole carboxylic acids can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase. The pyrazole core can form key hydrogen bonds with the hinge region of the kinase, while the carboxylic acid and other substituents can interact with surrounding residues to enhance affinity and selectivity.
Table 2: Inhibitory Activity (IC₅₀) of Pyrazole Carboxamides and Carboxylic Acids against Various Protein Kinases
| Compound | CK2 (IC₅₀, µM) | AKT1 (IC₅₀, µM) | PKA (IC₅₀, µM) | PKCα (IC₅₀, µM) | SAPK2a (p38) (IC₅₀, µM) | Reference |
| Compound 1 | >100 | >100 | >100 | >100 | >100 | |
| Compound 2 | 15 | >100 | >100 | >100 | >100 | |
| Compound 3 | 8 | >100 | >100 | >100 | >100 | |
| Compound 4 | 25 | >100 | >100 | >100 | >100 |
Note: Data represents a selection of compounds from the cited study to illustrate the potential for kinase inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay for Protein Kinase Inhibition
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer for the specific kinase being assayed (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at the desired concentration (typically at or near the Kₘ for the kinase).
-
Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate in kinase buffer.
-
Kinase Solution: Dilute the kinase to the desired working concentration in kinase buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the pyrazole carboxylic acid derivative in kinase buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.[6][7][8]
-
-
Assay Procedure:
-
Add the kinase, substrate, and inhibitor (or vehicle) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathway: PI3K/AKT/mTOR Pathway and Potential Inhibition
Caption: The PI3K/AKT/mTOR signaling pathway with a potential point of inhibition.
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation. Selective COX-2 inhibitors are desirable to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole-containing compounds, such as celecoxib, are well-known selective COX-2 inhibitors. The carboxylic acid moiety can mimic the carboxylate of arachidonic acid, while the pyrazole and its substituents can exploit differences in the active sites of COX-1 and COX-2 to achieve selectivity.
Experimental Protocol: Fluorescent COX Inhibitor Screening Assay
This assay measures the peroxidase activity of COX enzymes to screen for inhibitors.[5][9][10]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Cofactor: Prepare a stock solution in DMSO.
-
Fluorometric Substrate (e.g., ADHP): Prepare a stock solution in DMSO.
-
Arachidonic Acid Solution: Prepare a stock solution in ethanol.
-
Enzyme Solutions: Use purified ovine COX-1 or human recombinant COX-2.
-
Inhibitor Solutions: Prepare serial dilutions of the pyrazole carboxylic acid derivative.
-
-
Assay Procedure:
-
To a 96-well plate, add assay buffer, heme, fluorometric substrate, and the enzyme (COX-1 or COX-2).
-
Add the inhibitor or vehicle control.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the increase in fluorescence over time (e.g., excitation at 535 nm, emission at 587 nm).
-
-
Data Analysis:
-
Determine the initial rate of reaction for each inhibitor concentration.
-
Calculate the percent inhibition relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.
-
Signaling Pathway: COX-2 in Prostaglandin Synthesis and Inflammation
Caption: The COX-2 pathway in inflammation.
Nuclear Receptor Modulation: Influencing Gene Transcription
Nuclear receptors are ligand-activated transcription factors that regulate gene expression involved in a wide range of physiological processes. Pyrazole carboxylic acids can act as agonists, antagonists, or selective receptor modulators (SERMs) for various nuclear receptors.
The estrogen receptors (ERα and ERβ) are key targets in the treatment of hormone-responsive breast cancer. Pyrazole derivatives have been developed as ligands for estrogen receptors, exhibiting both agonist and antagonist activities.[11][12] The specific activity depends on the substitution pattern of the pyrazole core, which influences the conformation of the receptor upon binding and subsequent recruitment of co-activators or co-repressors.
Table 3: Relative Binding Affinity (RBA) of Nitro-Substituted Triaryl Pyrazole Derivatives for Estrogen Receptors
| Compound | RBAα (%) | RBAβ (%) | Reference |
| 5c | 5.17 | 3.27 | [12] |
| Estradiol (Standard) | 100 | 100 | [12] |
Note: RBA is the relative binding affinity compared to estradiol.
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.[13]
-
Reagent Preparation:
-
Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4.
-
Radioligand: [³H]-17β-estradiol.
-
Unlabeled Ligand: 17β-estradiol (for standard curve).
-
Receptor Source: Rat uterine cytosol or purified recombinant ERα or ERβ.
-
Hydroxylapatite (HAP) Slurry: For separating bound from free radioligand.
-
Test Compounds: Serial dilutions of the pyrazole derivatives.
-
-
Assay Procedure:
-
Incubate the receptor preparation with a fixed concentration of [³H]-17β-estradiol and varying concentrations of the unlabeled test compound or standard.
-
Allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Add the HAP slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the HAP pellets to remove unbound radioligand.
-
Measure the radioactivity in the pellets using a scintillation counter.
-
-
Data Analysis:
-
Generate a standard curve using unlabeled 17β-estradiol.
-
For each test compound, plot the percent of [³H]-17β-estradiol bound versus the log of the competitor concentration.
-
Determine the IC₅₀ value and calculate the relative binding affinity (RBA) compared to 17β-estradiol.
-
Signaling Pathway: Genomic and Non-Genomic Estrogen Receptor Signaling
Caption: Overview of estrogen receptor signaling pathways.[4][14]
G-Protein Coupled Receptor (GPCR) Modulation
GPCRs represent a large and diverse family of transmembrane receptors that are major drug targets. Pyrazole carboxylic acids have been shown to modulate the activity of certain GPCRs.
The cannabinoid receptor 1 (CB1) is primarily expressed in the central nervous system and is involved in regulating appetite and energy balance. Antagonists of the CB1 receptor have been explored as treatments for obesity. Rimonabant, a pyrazole carboxamide, was the first selective CB1 antagonist to be marketed for this indication. Pyrazole carboxylic acid derivatives have also been investigated as CB1 receptor antagonists.[1][15] The pyrazole scaffold provides a rigid framework for positioning substituents that interact with the receptor's binding pocket.
Table 4: Binding Affinity (Kᵢ) of Pyrazole Derivatives for the Cannabinoid Receptor 1 (CB1)
| Compound | CB1 Kᵢ (nM) | Reference |
| Rimonabant | 2 | [15] |
| Compound 7 | 7.5 | [1] |
Note: Data for pyrazole carboxylic acids specifically is limited in the provided context, hence a closely related carboxamide is shown for comparison.
Experimental Protocol: Radioligand Binding Assay for CB1 Receptors
This assay measures the ability of a compound to displace a radiolabeled ligand from the CB1 receptor.[16]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Radioligand: [³H]-CP55,940.
-
Non-specific Binding Control: A high concentration of an unlabeled CB1 ligand (e.g., WIN 55,212-2).
-
Receptor Source: Membranes from cells expressing the human CB1 receptor or from brain tissue.
-
Test Compounds: Serial dilutions of the pyrazole derivatives.
-
-
Assay Procedure:
-
Incubate the receptor membranes with the radioligand and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Signaling Pathway: CB1 Receptor Signaling in Appetite Regulation
Caption: Simplified CB1 receptor signaling pathway in appetite regulation.
Cell-Based Functional Assays: Assessing Cellular Effects
While target-based assays are crucial for determining direct interactions, cell-based assays are essential for evaluating the functional consequences of these interactions in a more physiologically relevant context.
Experimental Protocol: MTT Assay for Assessing Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[17][18][19][20]
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate medium and conditions.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyrazole carboxylic acid derivative for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability versus the log of the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The pyrazole carboxylic acid scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective modulators of a wide range of therapeutic targets. The examples provided in this guide illustrate the diverse mechanisms through which these compounds can exert their effects, from direct enzyme inhibition to the modulation of complex signaling pathways. The continued exploration of the chemical space around this privileged scaffold, guided by a deep understanding of structure-activity relationships and the application of robust experimental methodologies, holds great promise for the development of novel and improved therapies for a multitude of human diseases. Future efforts will likely focus on further optimizing selectivity to minimize off-target effects, enhancing pharmacokinetic properties, and exploring novel therapeutic applications for this versatile class of compounds.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. interchim.fr [interchim.fr]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of novel nitro-substituted triaryl pyrazole derivatives as potential estrogen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jbclinpharm.org [jbclinpharm.org]
- 16. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT (Assay protocol [protocols.io]
- 20. researchgate.net [researchgate.net]
The Strategic Utility of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic Acid in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and functional molecules. Among these, 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid has emerged as a versatile and highly valuable scaffold. Its unique trifunctional nature, featuring a carboxylic acid for amide coupling and other derivatizations, a pyrazole ring known for its diverse biological activities and ability to act as a bioisostere, and a strategically placed chlorine atom for cross-coupling reactions, makes it a powerful tool in the synthetic chemist's arsenal. This guide provides an in-depth exploration of the synthesis and application of this key building block, offering field-proven insights and detailed protocols for its effective utilization. The pyrazole moiety, in particular, is a cornerstone in a number of compounds demonstrating potent activity against antibiotic-resistant bacteria and is a privileged structure in the design of anticancer agents. [cite: ]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O₂ | BLDpharm |
| Molecular Weight | 222.63 g/mol | BLDpharm |
| CAS Number | 313674-12-3 | BLDpharm |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol | Generic |
Note: Spectroscopic data (NMR, IR, MS) should be confirmed on a lot-specific basis.
Synthesis of the Core Building Block
The efficient synthesis of this compound is a critical first step for its subsequent applications. A common and effective route begins with the commercially available 4-amino-2-chlorobenzoic acid. The synthesis proceeds through a two-step sequence involving diazotization followed by a coupling reaction with pyrazole.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Diazotization of 4-Amino-2-chlorobenzoic acid [1]
-
In a reaction vessel, suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C.
-
Stir the resulting mixture at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Coupling with Pyrazole
-
In a separate flask, dissolve pyrazole (1.2 eq) in a suitable solvent such as water or a water/co-solvent mixture, and add a base (e.g., sodium carbonate or sodium hydroxide) to facilitate the reaction.
-
Slowly add the freshly prepared diazonium salt solution to the pyrazole solution, maintaining the temperature and pH of the reaction mixture.
-
Stir the reaction mixture for several hours at room temperature or with gentle heating to drive the reaction to completion.
-
Upon completion, acidify the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.
Note: This is a generalized procedure and may require optimization for scale and specific laboratory conditions.
Application as a Building Block in Synthesis
The true utility of this compound lies in its ability to serve as a scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery. Its carboxylic acid and chloro functionalities provide two orthogonal handles for a variety of chemical transformations.
Amide Bond Formation: A Gateway to Bioactive Molecules
The carboxylic acid group of this compound is readily converted to amides, a functional group prevalent in a vast number of pharmaceuticals. This transformation is typically achieved using standard peptide coupling reagents.
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Experimental Protocol: General Amide Coupling
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a coupling agent (e.g., HATU, HBTU, or EDC/NHS, 1.1-1.5 eq) and a non-nucleophilic base (e.g., DIPEA or triethylamine, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, typically involving washing with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
This amide coupling strategy has been instrumental in the synthesis of numerous kinase inhibitors, where the pyrazole moiety often interacts with the hinge region of the kinase.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The chlorine atom on the benzene ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the chemical space accessible from this building block.
Workflow for Suzuki-Miyaura Coupling
References
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable versatility and favorable physicochemical properties have cemented its status as a "privileged scaffold," appearing in a multitude of clinically successful pharmaceuticals across a wide therapeutic spectrum.[1][2] This guide provides a comprehensive technical overview of the pyrazole core, designed for professionals in drug discovery and development. We will delve into the fundamental properties of the scaffold, explore robust synthetic strategies, analyze its role in market-leading drugs through detailed mechanism of action (MOA) and structure-activity relationship (SAR) studies, and discuss future perspectives and challenges in harnessing this potent chemical entity.
The Pyrazole Core: Fundamental Properties and Medicinal Chemistry Significance
The pyrazole ring is characterized by a unique electronic distribution and geometry. One nitrogen atom (N-1) is pyrrole-like and can act as a hydrogen bond donor, while the other (N-2) is pyridine-like, serving as a hydrogen bond acceptor.[3] This duality, combined with the ring's aromaticity and relative metabolic stability, allows it to engage in diverse, high-affinity interactions with biological targets.[1][3]
Key Attributes:
-
Bioisosterism: The pyrazole scaffold is an effective bioisostere for other aromatic systems like benzene or other heterocycles. This substitution can lead to improved potency and optimized physicochemical properties, such as enhanced aqueous solubility and reduced lipophilicity, which are critical for favorable pharmacokinetics.[3]
-
Structural Rigidity: The planar, rigid nature of the pyrazole ring helps to pre-organize substituents in a defined spatial orientation, reducing the entropic penalty upon binding to a target and often leading to higher affinity.
-
Synthetic Tractability: The scaffold is readily accessible through well-established synthetic routes, allowing for systematic functionalization at multiple positions (N-1, C-3, C-4, and C-5). This enables extensive exploration of the chemical space around the core to fine-tune biological activity and drug-like properties.[4][5]
Synthesis of the Pyrazole Scaffold: The Knorr Synthesis
One of the most fundamental and widely employed methods for constructing the pyrazole ring is the Knorr pyrazole synthesis .[6][7] This reaction involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] The elegance of this method lies in its simplicity, reliability, and the broad availability of starting materials, making it a workhorse in medicinal chemistry for generating diverse pyrazole libraries.
Logical Workflow of the Knorr Pyrazole Synthesis
The reaction proceeds through a logical sequence of nucleophilic attack, condensation, and dehydration to form the stable aromatic ring.
Caption: Workflow of the Knorr Pyrazole Synthesis.
Representative Experimental Protocol: Synthesis of a Substituted Pyrazole
This protocol describes a general procedure for the Knorr synthesis. Note: This is a representative protocol and may require optimization for specific substrates.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.1 eq)
-
Solvent (e.g., Ethanol or Glacial Acetic Acid)
-
Catalyst (if using glacial acetic acid as solvent, it also serves as the catalyst)
Procedure:
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and ethanol (5-10 mL per mmol of dicarbonyl). Stir until dissolved.
-
Reagent Addition: Add the hydrazine derivative (1.1 eq) to the solution. If using a hydrazine salt, add an equivalent of a mild base (e.g., sodium acetate). Add a few drops of glacial acetic acid as a catalyst.[8]
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 80-100°C) for 1-3 hours.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting materials.
-
Isolation and Work-up: Once the starting material is consumed, cool the reaction to room temperature. If a solid precipitates, collect it by vacuum filtration. If not, reduce the solvent volume under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrazole derivative.[9]
Pyrazole Scaffolds in Approved Drugs: Case Studies
The true value of the pyrazole scaffold is demonstrated by its presence in numerous blockbuster drugs.[10] The following table and subsequent analysis highlight key examples, showcasing the scaffold's versatility.
| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action (MOA) | Role of the Pyrazole Core |
| Celecoxib | Celebrex® | Anti-inflammatory | Selective COX-2 Inhibitor[11] | Essential for selective binding to the COX-2 active site.[12][13] |
| Sildenafil | Viagra® | Erectile Dysfunction | Phosphodiesterase 5 (PDE5) Inhibitor[14] | Fused pyrazolopyrimidinone core mimics the guanosine of cGMP.[15][16] |
| Ruxolitinib | Jakafi® | Myelofibrosis, Cancer | Janus Kinase (JAK1/2) Inhibitor[17] | Key interactions within the ATP-binding pocket of the kinase. |
In-Depth Analysis: Celecoxib (Celebrex®)
Role of the Pyrazole Core & SAR: The diaryl-substituted pyrazole structure is critical for Celecoxib's activity and selectivity.[11]
-
The 1,5-diaryl arrangement on the pyrazole ring correctly positions the substituents to fit into the COX-2 active site.
-
The p-sulfonamide group on the N-1 phenyl ring is a key pharmacophoric element. It inserts into a distinct hydrophilic side-pocket present in the COX-2 enzyme but absent in COX-1, which is a primary determinant of its selectivity.[12][19]
-
The trifluoromethyl group at the C-3 position contributes to the overall binding affinity.
Caption: Logical diagram of Celecoxib's selective COX-2 inhibition.
Structure-Activity Relationship (SAR) and Drug Design Principles
Systematic modification of the pyrazole scaffold is a cornerstone of rational drug design.[4][20] SAR studies aim to understand how changes to the substituents at each position of the ring affect a compound's potency, selectivity, and pharmacokinetic profile.[21][22]
Key Principles:
-
N-1 Substitution: This position is crucial for modulating physical properties and can be used to introduce key pharmacophoric groups (like the sulfonamide in Celecoxib) or to block metabolism.
-
C-3 and C-5 Substitution: These positions project into different regions of a binding pocket. Varying the size, electronics, and polarity of these substituents is a primary strategy for optimizing potency and selectivity.[23] For example, replacing an aryl group with a different heterocycle can profoundly impact target engagement.[24][25]
-
C-4 Substitution: While often unsubstituted, functionalization at C-4 can be used to fine-tune solubility, modulate the electronics of the ring, or probe for additional interactions within a target's active site.
Future Perspectives and Challenges
The pyrazole scaffold remains a highly fertile ground for drug discovery.[4] The development of novel synthetic methods, including multicomponent and flow chemistry reactions, continues to expand the accessible chemical diversity of pyrazole derivatives.[5][26]
However, challenges persist.
-
Metabolism: Pyrazole rings can be susceptible to metabolism by cytochrome P450 enzymes. Medicinal chemists must consider potential metabolic liabilities and design analogs with improved stability.
-
Off-Target Effects: As with any privileged scaffold, there is a risk of off-target activity. For instance, some pyrazole-containing kinase inhibitors may interact with multiple kinases, requiring careful optimization for selectivity.[27][28]
-
Drug Resistance: For targets in oncology and infectious disease, the emergence of resistance is a constant threat, necessitating the design of next-generation pyrazole inhibitors that can overcome known resistance mutations.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The structure of sildenafil [ch.ic.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AI-525 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 19. news-medical.net [news-medical.net]
- 20. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. drugs.com [drugs.com]
- 28. Jakafi and Interactions: Other Drugs, Supplements, and More [healthline.com]
Methodological & Application
Synthesis Protocol for 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid: An Application Note
Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution reaction between 2-chloro-4-fluorobenzoic acid and pyrazole. This guide offers in-depth explanations of the reaction mechanism, detailed experimental procedures, characterization data, and essential safety information, tailored for researchers in organic synthesis and drug development.
Introduction
Substituted pyrazole moieties are prevalent scaffolds in a vast array of pharmaceutically active compounds, exhibiting a wide range of biological activities. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. Its structural features, a chlorinated benzoic acid coupled with a pyrazole ring, offer multiple points for further chemical modification.
This document outlines a reliable and reproducible laboratory-scale synthesis of this compound. The described method is based on the well-established Ullmann condensation, a copper-catalyzed or uncatalyzed nucleophilic aromatic substitution, which is a cornerstone of C-N bond formation in organic synthesis.[1][2]
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this specific case, the pyrazolate anion, generated in situ by the deprotonation of pyrazole with a base, acts as the nucleophile. It attacks the electron-deficient aromatic ring of 2-chloro-4-fluorobenzoic acid, leading to the displacement of the fluoride ion.
Reaction Scheme:
Mechanistic Insights:
The reaction follows a two-step addition-elimination mechanism, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4]
-
Nucleophilic Attack: The pyrazolate anion attacks the carbon atom bearing the fluorine atom. This position is activated towards nucleophilic attack by the electron-withdrawing effects of both the adjacent carboxylic acid group and the chlorine atom.
-
Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a negatively charged intermediate. This charge is delocalized over the aromatic ring and is further stabilized by the ortho- and para-substituents.
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in nucleophilic aromatic substitution reactions. The rate of this reaction is generally faster with more electronegative halogens in the leaving group (F > Cl > Br > I), as the bond-breaking step is not typically the rate-determining step.[4]
The carboxylic acid group plays a crucial role in activating the ring towards nucleophilic attack. Its electron-withdrawing nature reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloro-4-fluorobenzoic acid | ≥98% | Commercially Available |
| Pyrazole | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Commercially Available |
| Deionized Water | In-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-fluorobenzoic acid (1.0 eq), pyrazole (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-4-fluorobenzoic acid.
-
Reaction: Stir the mixture at 120 °C for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water.
-
Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash the solid with deionized water.
-
-
Purification:
-
Dissolve the crude solid in ethyl acetate.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the benzoic acid ring and the protons of the pyrazole ring. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chloro-4-fluorobenzoic acid: May cause skin and eye irritation.[5] Avoid inhalation of dust.
-
Pyrazole: Harmful if swallowed. Causes skin irritation and serious eye damage.
-
Potassium Carbonate: Causes serious eye irritation.
-
Dimethylformamide (DMF): A combustible liquid that can be harmful if inhaled or absorbed through the skin. It is a suspected teratogen.
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][6]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages of the synthesis protocol.
Reaction Mechanism
Caption: The addition-elimination mechanism of the SNAr reaction.
References
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medline.com [medline.com]
Applications of Pyrazole Derivatives in Antibacterial Research: A Detailed Guide for Researchers
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Among the myriad of heterocyclic compounds explored in medicinal chemistry, pyrazole derivatives have emerged as a particularly promising scaffold. Their structural versatility and broad spectrum of biological activities have made them a focal point in the quest for new therapeutics to combat resilient bacterial pathogens.[1][2]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of pyrazole derivatives in antibacterial research. It is designed to be a practical resource, offering not only detailed experimental protocols but also the scientific rationale behind the methodologies, ensuring a robust and well-grounded approach to the investigation of these compelling molecules.
Part 1: The Chemical Blueprint: Synthesis of Antibacterial Pyrazole Derivatives
The synthesis of pyrazole derivatives is adaptable, allowing for the creation of diverse chemical libraries for antibacterial screening. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core, which in turn influences the compound's biological activity.
Protocol 1: Synthesis of Pyrazoline Derivatives from Chalcones
Pyrazolines, a reduced form of pyrazoles, are commonly synthesized through the cyclization of chalcones with hydrazine derivatives. This method is efficient and allows for a wide range of substituents to be introduced.[3]
Rationale: The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone (chalcone), followed by an intramolecular condensation and dehydration to form the stable five-membered pyrazoline ring. The choice of substituted chalcones and hydrazines directly translates to the diversity of the final products, which is crucial for structure-activity relationship (SAR) studies.
Experimental Protocol:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
In a round-bottom flask, dissolve a substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (50 mL).
-
Add a catalytic amount of aqueous sodium hydroxide (40%, 2-3 mL) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with cold water until neutral, and recrystallize from ethanol.
-
-
Pyrazoline Synthesis:
-
To a solution of the synthesized chalcone (5 mmol) in absolute ethanol (30 mL), add hydrazine hydrate (80%, 10 mmol) or a substituted hydrazine.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.[4]
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazoline derivative.[4]
-
Protocol 2: Synthesis of Pyrazole-Thiazole Hybrids
Molecular hybridization, the strategy of combining two or more pharmacophores, has led to the development of pyrazole-thiazole hybrids with enhanced antibacterial activity.[5]
Rationale: This one-pot, multi-component reaction is highly efficient. The reaction proceeds through the in-situ formation of a thiosemicarbazone from the pyrazole-4-carbaldehyde and thiosemicarbazide, which then undergoes cyclization with an α-haloketone to form the thiazole ring. This approach allows for rapid generation of a library of compounds with diverse substituents on both the pyrazole and thiazole rings.[6]
Experimental Protocol:
-
Synthesis of Pyrazole-4-carbaldehyde: This can be achieved via the Vilsmeier-Haack reaction on an appropriate hydrazone.[6]
-
One-Pot Synthesis of Pyrazole-Thiazole Hybrids:
-
In a round-bottom flask, combine pyrazole-4-carbaldehyde (1 mmol), a substituted thiosemicarbazide (1 mmol), and a substituted α-haloketone (e.g., phenacyl bromide) (1 mmol) in ethanol (20 mL).[6]
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure pyrazole-thiazole hybrid.
-
Part 2: Gauging the Potency: In Vitro Antibacterial Evaluation
A systematic and rigorous evaluation of the antibacterial activity of newly synthesized pyrazole derivatives is paramount. This involves a tiered approach, starting with the determination of the minimum inhibitory concentration (MIC) and progressing to more detailed mechanistic and kinetic assays.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the foundational metric for quantifying the potency of an antibacterial agent. The broth microdilution method is a standardized and widely accepted technique.[7]
Rationale: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium. It provides a quantitative measure of the compound's potency and is essential for comparing the activity of different derivatives and for selecting lead candidates for further studies.
Experimental Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB).
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.[7]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Protocol 4: Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic nature of a compound and the rate at which it kills bacteria.
Rationale: By measuring the number of viable bacteria over time in the presence of the test compound, a time-kill curve can be generated. A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[8] This information is crucial for understanding the pharmacodynamics of the compound.
Experimental Protocol:
-
Preparation:
-
Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Prepare tubes with broth containing the pyrazole derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.
-
-
Procedure:
-
Inoculate each tube with the prepared bacterial suspension.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL against time for each concentration to generate the time-kill curves.
-
Protocol 5: Anti-Biofilm Assay using Crystal Violet
Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to antibiotics. Evaluating the ability of pyrazole derivatives to inhibit biofilm formation is therefore of great importance.
Rationale: The crystal violet assay is a simple and effective method to quantify biofilm formation. Crystal violet stains the bacterial cells and the extracellular matrix of the biofilm, and the amount of bound dye can be solubilized and measured spectrophotometrically, providing a quantitative measure of biofilm biomass.[9][10]
Experimental Protocol:
-
Biofilm Formation:
-
Prepare a bacterial culture and dilute it as for the MIC assay.
-
In a 96-well flat-bottom plate, add the bacterial suspension to wells containing various concentrations of the pyrazole derivative. Include a growth control without the compound.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Staining:
-
Gently remove the planktonic bacteria by washing the wells with sterile PBS.
-
Add 1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[10]
-
Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
-
Quantification:
-
Add 30% acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.
-
Transfer the solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a plate reader.
-
Part 3: Unraveling the "How": Investigating Mechanisms of Action
Understanding the molecular target and mechanism of action of a novel antibacterial agent is a critical step in its development. For pyrazole derivatives, several mechanisms have been proposed, with DNA gyrase inhibition being a prominent one.
Mechanism Focus: DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, repair, and transcription, making it an attractive target for antibacterial drugs.[11]
Rationale for Investigation: Several studies have shown a strong correlation between the antibacterial activity of pyrazole derivatives and their ability to inhibit DNA gyrase.[11][12] Investigating this mechanism can explain the observed antibacterial effects and guide the rational design of more potent inhibitors.
Experimental Workflow: DNA Gyrase Supercoiling Assay
Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (supercoiled and relaxed) can be separated by agarose gel electrophoresis.
Protocol Outline:
-
Reaction Setup:
-
In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and the pyrazole derivative at various concentrations in the appropriate assay buffer.
-
Include a positive control (with enzyme, no inhibitor) and a negative control (no enzyme). A known DNA gyrase inhibitor like novobiocin or ciprofloxacin can be used as a reference compound.[11]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours to allow the supercoiling reaction to proceed.
-
-
Termination and Electrophoresis:
-
Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the pyrazole derivative. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined.
-
Part 4: Data-Driven Insights: Structure-Activity Relationships and Performance
The antibacterial efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any appended moieties.
Key Structure-Activity Relationship (SAR) Observations:
-
Electron-withdrawing vs. Electron-donating groups: The presence of electron-withdrawing groups on the phenyl rings of N-phenylpyrazole derivatives has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria like S. aureus.[13]
-
Hybridization: Fusing the pyrazole nucleus with other heterocyclic rings such as thiazole, pyrimidine, or imidazole often leads to compounds with broad-spectrum activity and increased potency.[1][14]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell wall and membrane.
Comparative Antibacterial Performance of Pyrazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative pyrazole derivatives against key pathogenic bacteria, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
Table 1: Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives against Gram-Positive Bacteria
| Compound Class | Derivative Example | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Enterococcus faecalis | Reference |
| Pyrazole-Thiazole Hybrid | Compound 10 | 1.9 - 3.9 | <0.2 µM (MBC) | - | [1] |
| Pyrazole-Ciprofloxacin Hybrid | Compound 7g | 0.125 | 0.125 - 0.5 | - | [10][11] |
| Pyrazoline Derivative | Compound 9 | 64 - 128 | 4 | 128 | [3] |
| Reference Antibiotics | |||||
| Ciprofloxacin | 0.25 | - | - | [11] | |
| Levofloxacin | - | 346 µM | - | [14] |
Table 2: Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives against Gram-Negative Bacteria
| Compound Class | Derivative Example | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Acinetobacter baumannii | Reference |
| Imidazo-pyridine Pyrazole | Compound 18 | <1 | <1 | <1 | - | [1] |
| Pyran-fused Pyrazole | Compound 23 | - | 1.56 - 6.25 | - | - | [1] |
| Pyrazole-Ciprofloxacin Hybrid | Compound 7c | - | 2 | - | - | [10] |
| Pyrazole Hydrazone | - | - | - | - | 0.78 | [6] |
| Reference Antibiotics | ||||||
| Ciprofloxacin | - | - | - | - | ||
| Amoxicillin | 0.0306 | 0.0765 | - | - | [8] |
Visualizations
Caption: Inhibition of DNA gyrase by pyrazole derivatives.
Conclusion
Pyrazole derivatives represent a versatile and potent class of compounds in the ongoing search for novel antibacterial agents. Their amenability to chemical modification allows for the fine-tuning of their activity against a broad range of bacterial pathogens, including those that have developed resistance to current therapies. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools and understanding to effectively explore the antibacterial potential of this important heterocyclic scaffold. A systematic approach, combining robust synthetic strategies with comprehensive biological evaluation, will be key to unlocking the full therapeutic promise of pyrazole derivatives in the fight against infectious diseases.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4,4'-(4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 13. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Agrochemical Evaluation of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid
Abstract
This document provides a comprehensive guide for researchers and formulation scientists on the evaluation and use of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid as a potential active ingredient in novel agrochemical formulations. While this molecule is not yet a widely registered active ingredient, its structural motifs—a halogenated benzoic acid and a pyrazole ring—are present in numerous commercial pesticides. This guide, therefore, presents a predictive and systematic approach to its characterization, formulation, and bio-efficacy screening. We will delve into the theoretical basis for its potential mode of action, provide detailed protocols for creating stable and effective formulations, and outline the analytical methodologies required for quality control.
Introduction: Rationale and Scientific Background
The discovery of new active ingredients is the lifeblood of the agrochemical industry, driven by the need for improved efficacy, new modes of action to combat resistance, and enhanced environmental profiles. The molecule this compound presents a compelling scaffold for investigation. The benzoic acid moiety is a well-known toxophore in herbicides, often functioning as a synthetic auxin. The pyrazole ring is a versatile heterocycle found in a wide array of successful fungicides, insecticides, and herbicides, contributing to the molecule's binding affinity to target proteins.
The strategic combination of these two fragments suggests several plausible and testable hypotheses for its biological activity. This guide provides the foundational protocols to explore these possibilities in a structured, scientifically rigorous manner.
Physicochemical Characterization of the Active Ingredient (AI)
A thorough understanding of the physicochemical properties of this compound is the bedrock of successful formulation development. The following table summarizes the key parameters that must be experimentally determined.
| Property | Importance in Formulation | Target Value/Range | Recommended Analytical Method |
| Molecular Weight | 222.62 g/mol | - | Mass Spectrometry (MS) |
| Melting Point | Determines the physical state at ambient temperatures and informs the choice of formulation type (e.g., solid vs. liquid). | To be determined (TBD) | Differential Scanning Calorimetry (DSC) |
| Aqueous Solubility | Crucial for understanding bioavailability and for developing aqueous-based formulations like Suspension Concentrates (SC). | TBD (test at pH 4, 7, 9) | HPLC with UV detector |
| Octanol-Water Partition Coefficient (Log P) | Indicates the lipophilicity of the molecule, which influences its interaction with plant cuticles and biological membranes. | TBD | HPLC method (OECD 117) |
| Vapor Pressure | Relates to the potential for volatility and off-target movement after application. | TBD | Gas saturation method (OECD 104) |
| pKa | The carboxylic acid group will have a pKa, which dictates its charge state at different pH values, affecting solubility and uptake. | TBD | Potentiometric titration |
Proposed Mode of Action (MoA) and Biological Screening
Based on its structure, the primary hypothesis is that this compound acts as a synthetic auxin herbicide . Synthetic auxins mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth, and ultimately, plant death. This MoA is characteristic of many benzoic acid herbicides.
A secondary hypothesis could be the inhibition of a key enzyme, a common MoA for pyrazole-containing fungicides or insecticides. Therefore, a tiered screening approach is recommended.
Workflow for Biological Screening
Application Notes & Protocols: Reductive Amination of Pyrazole-Derived Aldehydes for Drug Discovery
Introduction: The Strategic Importance of the Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous approved drugs with applications spanning anti-inflammatory, analgesic, anti-cancer, and anti-infective therapies.[1] The functionalization of this heterocycle is paramount to modulating its pharmacological profile. Reductive amination of pyrazole-derived aldehydes represents one of the most robust and versatile C-N bond-forming reactions, providing a direct route to secondary and tertiary amines which are ubiquitous in biologically active molecules.[2][3][4] This protocol offers a controlled, high-yield pathway that avoids the overalkylation often problematic in direct alkylations with alkyl halides.[5]
This guide provides a detailed protocol for the reductive amination of pyrazole-derived aldehydes using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step procedure, and discuss critical aspects of reaction monitoring, workup, and product characterization.
Mechanistic Insight: The Basis for Selectivity
The success of a one-pot reductive amination hinges on the selective reduction of the in situ formed iminium ion in the presence of the starting aldehyde. This is where the choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is exceptionally well-suited for this task.[6][7]
The overall transformation proceeds in two main stages within the same pot:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the pyrazole aldehyde. This is followed by dehydration to form an imine. Under the typically neutral to slightly acidic reaction conditions, the imine is protonated to form a highly electrophilic iminium ion.[5]
-
Hydride Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride to the iminium ion, yielding the final amine product.
The selectivity of NaBH(OAc)₃ is attributed to its steric bulk and the electron-withdrawing nature of the three acetoxy groups.[8][9] These features temper its reactivity, making it slow to reduce aldehydes but fast to reduce the more electrophilic iminium ion.[8] This differential reactivity is the cornerstone of the one-pot procedure's success, minimizing the formation of the corresponding alcohol byproduct from aldehyde reduction.
Visualizing the Mechanism and Workflow
To clarify the process, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.
Caption: Reaction mechanism of reductive amination.
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
This protocol is a general and robust starting point, adapted from established procedures for heteroaromatic aldehydes.[7][10]
Materials & Reagents:
-
Pyrazole-derived aldehyde (e.g., 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde)
-
Primary or secondary amine (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4-1.6 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction (DCM or Ethyl Acetate) and chromatography (Hexanes/Ethyl Acetate)
Instrumentation:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system or glass column
-
NMR Spectrometer, Mass Spectrometer, IR Spectrometer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazole-derived aldehyde (1.0 mmol, 1.0 equiv.).
-
Addition of Amine: Dissolve the aldehyde in anhydrous DCE (approx. 0.1-0.2 M concentration) and add the amine (1.2 mmol, 1.2 equiv.).
-
Imine Formation: Stir the resulting mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Expert Tip: For less reactive amines or sterically hindered substrates, this initial stirring period is crucial. Monitoring by TLC can confirm the consumption of the aldehyde and formation of a new, typically less polar, imine spot.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.4-1.6 mmol, 1.4-1.6 equiv.) to the solution in portions over 5-10 minutes. Causality: Portion-wise addition helps to control any initial exotherm and ensures the reaction proceeds smoothly. STAB is moisture-sensitive, so it should be handled quickly in a dry environment.[1]
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the substrates. Monitor the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Trustworthiness: This step neutralizes any remaining acid and decomposes excess borohydride reagent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Workup - Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a basic amine. Purification can be achieved by flash column chromatography on silica gel. Troubleshooting Tip: Amines can streak on silica gel. To mitigate this, the eluent can be modified with a small amount of triethylamine (~0.5-1%) or by using basic alumina as the stationary phase.[11][12] Alternatively, if the product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data and Substrate Scope
The following table summarizes representative examples of reductive amination with pyrazole aldehydes, showcasing typical conditions and yields.
| Pyrazole Aldehyde | Amine | Reducing Agent (Equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Benzylamine | NaBH(OAc)₃ (1.4) | DCE | 1-3 | 85 | [10] |
| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Morpholine | NaBH(OAc)₃ (1.4) | DCE | 1-3 | 92 | [10] |
| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Aniline | NaBH(OAc)₃ (1.4) | DCE | 1-3 | 78 | [10] |
| 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | Methylamine | NaBH(OAc)₃ (1.5) | DCM | 4 | 89 | [13] |
| 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | N-Methylamine | NaBH(OAc)₃ (1.5) | DCM | 4 | ~90 (crude) | [13] |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, ensure all reagents and solvents were anhydrous. A slight increase in temperature (e.g., to 40 °C) can sometimes facilitate the reaction, but this may also increase side product formation. Adding a catalytic amount of acetic acid can accelerate iminium ion formation, particularly with ketones or less nucleophilic amines.[7]
-
Formation of Alcohol Byproduct: This indicates that the reduction of the aldehyde is competing with the reduction of the iminium ion. This can happen if the imine formation is slow. Ensure adequate time is given for imine formation before adding the reducing agent, or consider a two-step procedure where the imine is formed and isolated first, then reduced with a less selective reagent like NaBH₄.
-
Dialkylation of Primary Amines: While less common with STAB due to its steric bulk, over-alkylation can occur.[8] Using the primary amine as the limiting reagent or, more effectively, performing a stepwise reaction can prevent this.
-
Purification Challenges: The basic nature of the amine product can make silica gel chromatography difficult. Using a triethylamine-doped eluent or switching to a different stationary phase like basic alumina or amine-functionalized silica is highly recommended.[11][12] Alternatively, the product can be converted to its hydrochloride salt by treatment with HCl in ether or dioxane, which often facilitates purification by crystallization.
Conclusion
The reductive amination of pyrazole-derived aldehydes with sodium triacetoxyborohydride is a cornerstone reaction for generating molecular diversity in drug discovery programs. Its operational simplicity, mild conditions, broad substrate scope, and high chemoselectivity make it a reliable and scalable method. By understanding the underlying mechanism and paying close attention to practical experimental details, researchers can confidently and efficiently synthesize novel pyrazole-containing amine libraries for biological screening.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ineosopen.org [ineosopen.org]
- 11. benchchem.com [benchchem.com]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocols: 2-Chloro-4-(1H-pyrazol-1-yl)benzoic Acid as a Key Intermediate for Novel Androgen Receptor Modulators
Abstract
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of prostate cancer.[1] Consequently, the modulation of the AR signaling pathway remains a cornerstone of prostate cancer therapy.[2] This document provides a comprehensive guide for researchers and drug development professionals on the utilization of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid as a versatile intermediate in the synthesis of novel, non-steroidal androgen receptor modulators. We present detailed, field-proven protocols for the synthesis, purification, and characterization of AR modulators derived from this key building block. Furthermore, we delve into the rationale behind the experimental design, offering insights into the structure-activity relationships that govern the efficacy of these compounds. This guide is intended to serve as a practical resource for the discovery and development of next-generation AR-targeted therapeutics.
Introduction: The Evolving Landscape of AR-Targeted Therapies
The androgen receptor signaling pathway is a complex and tightly regulated process central to the growth and survival of prostate cancer cells.[1] For decades, therapeutic strategies have focused on disrupting this pathway, primarily through androgen deprivation therapy (ADT) and the use of direct AR antagonists.[1][3] First-generation antiandrogens like flutamide and bicalutamide offered clinical benefits, but their efficacy was often limited by low affinity for the AR.[3] The advent of second-generation nonsteroidal antiandrogens, such as enzalutamide and apalutamide, with significantly higher binding affinity, has marked a major advancement in the treatment of castration-resistant prostate cancer (CRPC).[3][4]
However, the emergence of resistance, often driven by AR mutations, amplification, or the expression of splice variants, remains a significant clinical challenge.[2][5] This underscores the urgent need for novel AR modulators with diverse chemical scaffolds and potentially different mechanisms of action. The pyrazole moiety has emerged as a privileged structure in medicinal chemistry, and its incorporation into novel scaffolds has led to the discovery of potent selective androgen receptor modulators (SARMs).[6][7] this compound serves as a crucial starting material for a variety of these innovative AR modulators, offering a synthetically tractable platform for generating compound libraries for screening and optimization.
The Strategic Importance of the this compound Scaffold
The structure of this compound provides a unique combination of features that are advantageous for the design of AR modulators:
-
A Versatile Handle for Amide Coupling: The carboxylic acid group provides a reactive site for amide bond formation, a common and robust reaction in medicinal chemistry. This allows for the straightforward introduction of a wide variety of amines, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).
-
The Pyrazole Moiety: The pyrazole ring is a key pharmacophoric element. It can engage in crucial hydrogen bonding interactions within the AR ligand-binding domain (LBD). The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, mimicking interactions of the natural ligand, testosterone.
-
The Chloro Substituent: The chlorine atom on the benzoic acid ring can influence the electronic properties and conformation of the molecule. It can also serve as a point for further chemical modification or engage in specific interactions within the LBD, potentially enhancing binding affinity and selectivity.
Synthetic Protocol: From Intermediate to AR Modulator
This section details a generalized, yet robust, protocol for the synthesis of a representative AR modulator from this compound. The causality behind each step is explained to provide a deeper understanding of the process.
General Workflow
The overall synthetic strategy involves a two-step process: activation of the carboxylic acid followed by amide coupling with a selected amine.
Caption: Synthetic workflow for AR modulator synthesis.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | ≥95% | Commercially Available | Starting Intermediate |
| Thionyl chloride (SOCl₂) or Oxalyl chloride | Reagent | Major Chemical Supplier | Carboxylic Acid Activation |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | Reaction Solvent |
| Amine of choice | ≥98% | Major Chemical Supplier | Coupling Partner |
| Triethylamine (TEA) or DIPEA | Reagent | Major Chemical Supplier | Base/Acid Scavenger |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS | Major Chemical Supplier | Aqueous Workup |
| Brine (Saturated NaCl solution) | ACS | Major Chemical Supplier | Aqueous Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | Major Chemical Supplier | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Major Chemical Supplier | Column Chromatography |
| Ethyl Acetate | HPLC Grade | Major Chemical Supplier | Eluent for Chromatography |
| Hexanes | HPLC Grade | Major Chemical Supplier | Eluent for Chromatography |
Step-by-Step Protocol
Step 1: Activation of the Carboxylic Acid (Acyl Chloride Formation)
-
Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent nucleophilic attack by the amine. Thionyl chloride is a common and effective reagent for this transformation.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM, 10 mL/mmol of acid).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.
-
Step 2: Amide Coupling
-
Rationale: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the stable amide bond. A base, such as triethylamine, is used to neutralize the HCl byproduct generated during the reaction.
-
Procedure:
-
Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flame-dried flask under an inert atmosphere.
-
Cool the amine solution to 0 °C.
-
Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Step 3: Purification
-
Rationale: Purification is essential to remove any unreacted starting materials, byproducts, and reagents to obtain the final compound with high purity, which is critical for accurate biological evaluation.
-
Procedure:
-
Purify the crude product by flash column chromatography on silica gel.
-
The eluent system will depend on the polarity of the synthesized compound but a gradient of ethyl acetate in hexanes is a common starting point.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final, purified AR modulator.
-
Characterization of the Final Product
Rigorous characterization is imperative to confirm the identity, purity, and structure of the synthesized AR modulator.[8]
Analytical Techniques
| Technique | Purpose | Expected Outcome |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Confirmation of the chemical structure by analyzing chemical shifts, integration, and coupling constants.[9][10] |
| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the molecular weight of the compound, confirming its identity. High-resolution MS (HRMS) can confirm the elemental composition.[11] |
| HPLC/UPLC | Purity Assessment | Determines the purity of the final compound, which should typically be >95% for in vitro biological assays.[12] |
Biological Evaluation: Assessing AR Modulatory Activity
Once synthesized and characterized, the novel compounds must be evaluated for their ability to modulate the androgen receptor.
In Vitro Assays
-
AR Binding Affinity Assay: This assay determines the affinity of the compound for the AR ligand-binding domain. A common method is a competitive binding assay using a radiolabeled androgen, such as [³H]-mibolerone.
-
AR Transcriptional Activation Assay: This cell-based assay measures the ability of the compound to activate or inhibit AR-mediated gene transcription. This is often performed using a reporter gene, such as luciferase, under the control of an androgen-responsive promoter.
Androgen Receptor Signaling Pathway
Understanding the AR signaling pathway is crucial for interpreting the results of biological assays.
Caption: Canonical Androgen Receptor signaling pathway.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel androgen receptor modulators. The protocols and insights provided in this guide offer a solid foundation for researchers to design and synthesize new chemical entities with the potential to overcome the challenges of resistance in prostate cancer therapy. The modular nature of the synthetic route allows for extensive SAR studies, paving the way for the development of next-generation AR-targeted drugs with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The importance of antiandrogen in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. expertperspectives.com [expertperspectives.com]
- 5. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications [mdpi.com]
- 6. Design, synthesis, and in vivo SAR of a novel series of pyrazolines as potent selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 9. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR characterization of RNA small molecule interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Characterizing Protein-Ligand Interactions Using 2-(1H-Pyrazol-1-yl)benzoic Acid
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The unique chemical architecture of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][5] 2-(1H-Pyrazol-1-yl)benzoic acid is a versatile building block that incorporates both a pyrazole ring and a benzoic acid moiety, making it an attractive candidate for fragment-based drug discovery and as a core structure for more complex bioactive molecules.[6][7] Its ability to act as a ligand is crucial for studying protein-ligand interactions, a fundamental process in drug discovery.[6][8] This guide provides detailed application notes and protocols for utilizing 2-(1H-Pyrazol-1-yl)benzoic acid in various ligand binding assays to characterize its interaction with a target protein.
PART 1: Foundational Principles of Ligand Binding Assays
Ligand binding assays (LBAs) are essential for quantifying the interaction between a ligand (e.g., a small molecule like 2-(1H-Pyrazol-1-yl)benzoic acid) and its biological target (e.g., a protein or nucleic acid).[9] The choice of assay depends on several factors, including the properties of the ligand and target, the desired throughput, and the specific information required (e.g., binding affinity, kinetics, or thermodynamics).[10]
Key Assay Characteristics:
-
Sensitivity: The ability to detect low concentrations of the analyte.[10]
-
Precision: The reproducibility of the measurements.[10]
-
Dynamic Range: The concentration range over which the assay is accurate.[10]
-
Specificity: The ability to measure the intended analyte without interference from other substances.[9]
This guide will focus on three widely used label-free and solution-based techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a fluorescence-based method, Fluorescence Polarization (FP).
PART 2: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[11][12][13] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.[14][15] This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).
Experimental Workflow: SPR
Caption: SPR Experimental Workflow for Kinetic Analysis.
Detailed Protocol: SPR Analysis of 2-(1H-Pyrazol-1-yl)benzoic acid Binding
1. Materials and Reagents:
-
Target Protein (e.g., a purified enzyme or receptor)
-
SPR Instrument and Sensor Chips (e.g., CM5)
-
Immobilization Buffers (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running Buffer (e.g., HBS-EP+)
-
Amine Coupling Kit (EDC, NHS) and Blocking Agent (Ethanolamine)
-
Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.5)
2. Procedure:
-
Preparation:
-
Dissolve the target protein in the immobilization buffer to a final concentration of 20-50 µg/mL.
-
Prepare a stock solution of 2-(1H-Pyrazol-1-yl)benzoic acid in 100% DMSO and create a serial dilution series in running buffer. The final DMSO concentration should be matched in the running buffer and kept below 5% to minimize solvent effects.[14]
-
-
Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Inject ethanolamine to block any remaining active sites.
-
-
Binding Analysis:
-
Inject the serially diluted 2-(1H-Pyrazol-1-yl)benzoic acid solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Regeneration:
-
If necessary, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference surface and blank injection signals.
-
Fit the processed data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
-
Hypothetical Data Summary
| Analyte Concentration (µM) | Association Rate (RU/s) | Dissociation Rate (RU/s) |
| 1.25 | 15.2 | 8.5 |
| 2.5 | 28.9 | 16.2 |
| 5 | 55.1 | 30.8 |
| 10 | 98.7 | 55.3 |
| 20 | 155.4 | 87.0 |
Calculated Kinetic Constants:
-
k_on (M⁻¹s⁻¹): 1.2 x 10⁵
-
k_off (s⁻¹): 4.5 x 10⁻³
-
K_D (µM): 37.5
PART 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[18][19] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[20][21][22]
Experimental Workflow: ITC
Caption: ITC Experimental Workflow for Thermodynamic Analysis.
Detailed Protocol: ITC Analysis of 2-(1H-Pyrazol-1-yl)benzoic acid Binding
1. Materials and Reagents:
-
Target Protein (highly purified and accurately concentrated)
-
2-(1H-Pyrazol-1-yl)benzoic acid (≥97% purity)
-
ITC Instrument
-
Dialysis Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)
2. Procedure:
-
Preparation:
-
Dialyze the target protein extensively against the chosen ITC buffer.
-
Dissolve 2-(1H-Pyrazol-1-yl)benzoic acid in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration must be matched in the protein solution.
-
Accurately determine the concentrations of both protein and ligand solutions.
-
Thoroughly degas both solutions before use.
-
-
ITC Experiment:
-
Load the protein solution (typically 10-20 µM) into the sample cell.
-
Load the 2-(1H-Pyrazol-1-yl)benzoic acid solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing).
-
Perform a series of injections (e.g., 20 injections of 2 µL each).
-
-
Control Experiment:
-
Data Analysis:
-
Integrate the raw data peaks and subtract the heat of dilution.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Hypothetical Thermodynamic Data
| Parameter | Value |
| Stoichiometry (n) | 0.98 |
| K_D (µM) | 42.1 |
| ΔH (kcal/mol) | -8.5 |
| TΔS (kcal/mol) | -1.2 |
| ΔG (kcal/mol) | -7.3 |
PART 4: Fluorescence Polarization (FP) for High-Throughput Screening
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule.[23][24][25] When a small fluorescent ligand binds to a larger protein, its rotational motion is slowed, resulting in an increase in the polarization of the emitted light.[23] A competitive FP assay can be developed to screen for unlabeled compounds that displace the fluorescent ligand.
Experimental Workflow: Competitive FP Assay
Caption: Competitive FP Assay Workflow.
Detailed Protocol: Competitive FP Assay for 2-(1H-Pyrazol-1-yl)benzoic acid
1. Materials and Reagents:
-
Target Protein
-
Fluorescently Labeled Tracer (a known ligand for the target protein labeled with a fluorophore like fluorescein)
-
2-(1H-Pyrazol-1-yl)benzoic acid
-
FP Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.4)
-
Black, low-volume 384-well plates
-
Fluorescence Plate Reader with polarization filters
2. Procedure:
-
Assay Development:
-
Determine the optimal concentrations of the target protein and fluorescent tracer by performing a saturation binding experiment. Aim for a concentration of protein that gives a good signal window (difference in polarization between bound and free tracer).
-
-
Competitive Assay:
-
Prepare a serial dilution of 2-(1H-Pyrazol-1-yl)benzoic acid in assay buffer.
-
In a 384-well plate, add the protein and tracer at their predetermined optimal concentrations.[26]
-
Add the serially diluted 2-(1H-Pyrazol-1-yl)benzoic acid to the wells.
-
Include controls for no inhibition (protein + tracer + buffer) and no binding (tracer + buffer).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.[26]
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[26]
-
-
Data Analysis:
-
Plot the polarization values against the logarithm of the competitor (2-(1H-Pyrazol-1-yl)benzoic acid) concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation.
-
Hypothetical Competitive Binding Data
| [2-(1H-Pyrazol-1-yl)benzoic acid] (µM) | Fluorescence Polarization (mP) |
| 0.01 | 250 |
| 0.1 | 248 |
| 1 | 235 |
| 10 | 180 |
| 50 | 110 |
| 100 | 95 |
| 500 | 92 |
Calculated Values:
-
IC₅₀ (µM): 25.6
-
Kᵢ (µM): 18.9 (assuming a tracer K_D of 100 nM and concentration of 10 nM)
PART 5: Conclusions and Future Directions
This guide has provided a comprehensive overview and detailed protocols for utilizing 2-(1H-Pyrazol-1-yl)benzoic acid in three common ligand binding assays. The hypothetical data illustrates how SPR can elucidate binding kinetics, ITC can define the thermodynamic driving forces of the interaction, and FP can be employed for higher-throughput screening. The pyrazole moiety is a key pharmacophore, and understanding its binding characteristics is fundamental to the rational design of novel therapeutics.[4] The methodologies described herein are foundational for hit identification, lead optimization, and the overall progression of drug discovery projects.[8][27]
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. chemimpex.com [chemimpex.com]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 9. swordbio.com [swordbio.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Emerging role of surface plasmon resonance in fragment-based drug discovery. | Semantic Scholar [semanticscholar.org]
- 12. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. 2-(1H-Pyrazol-1-yl)benzoic acid, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 17. labware-shop.com [labware-shop.com]
- 18. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 21. azom.com [azom.com]
- 22. digital.csic.es [digital.csic.es]
- 23. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rsc.org [rsc.org]
- 27. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
Application Note & Protocol: Synthesis and Antimicrobial Screening of Pyrazole-Derived Hydrazones
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of pyrazole-derived hydrazones. Pyrazole and hydrazone moieties are prominent pharmacophores in medicinal chemistry, and their combination has yielded compounds with significant antimicrobial potential.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind key experimental steps.
Introduction: The Rationale for Pyrazole-Hydrazones in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, pyrazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for drug design.[1]
The hydrazone functional group (-NH-N=CH-), formed by the condensation of a carbonyl compound with a hydrazine, is another critical pharmacophore.[1] Hydrazones are known to possess a wide range of biological activities, which are often attributed to their ability to chelate metal ions and interact with various biological targets.[1] The combination of pyrazole and hydrazone moieties into a single molecular entity has been a successful strategy in the design of potent antimicrobial agents.[1][2] These hybrid molecules can exhibit enhanced biological activity through a synergistic effect of the two pharmacophores.[1]
This application note details a robust and reproducible methodology for the synthesis of a series of pyrazole-derived hydrazones and their subsequent in vitro evaluation against a panel of pathogenic bacteria and fungi.
Synthesis of Pyrazole-Derived Hydrazones: A Step-by-Step Protocol
The synthesis of pyrazole-derived hydrazones is typically achieved through a multi-step process, beginning with the synthesis of a pyrazole-4-carboxaldehyde intermediate, followed by its condensation with various substituted hydrazines.
Synthesis of 1-phenyl-3-methyl-1H-pyrazole-4-carboxaldehyde (Intermediate A)
The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic and heterocyclic compounds.[3][4][5][6] In this protocol, we will utilize this reaction to synthesize the key intermediate, 1-phenyl-3-methyl-1H-pyrazole-4-carboxaldehyde.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place freshly distilled dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: Cool the flask to 0-5°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. This exothermic reaction forms the Vilsmeier reagent, a chloromethyleniminium salt.[4][5]
-
Addition of Pyrazole: After the formation of the Vilsmeier reagent, add 1-phenyl-3-methyl-5-pyrazolone portion-wise to the reaction mixture.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature, then heat the mixture to promote the electrophilic substitution reaction.
-
Work-up: Cool the reaction mixture and pour it slowly into crushed ice with constant stirring.
-
Neutralization and Precipitation: Neutralize the resulting solution with a saturated sodium bicarbonate solution. A solid precipitate of 1-phenyl-3-methyl-1H-pyrazole-4-carboxaldehyde will form.
-
Isolation and Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from ethanol to obtain pure crystals of Intermediate A.
General Procedure for the Synthesis of Pyrazole-Derived Hydrazones
The final pyrazole-hydrazone derivatives are synthesized via the condensation of Intermediate A with various substituted hydrazines.[1][7]
Protocol:
-
Reactant Dissolution: Dissolve 1-phenyl-3-methyl-1H-pyrazole-4-carboxaldehyde (Intermediate A) in absolute ethanol in a round-bottom flask.
-
Addition of Hydrazine: To this solution, add the desired substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or a substituted phenylhydrazine).
-
Catalysis: Add 2-3 drops of glacial acetic acid as a catalyst to the reaction mixture.[1][7]
-
Reflux: Reflux the reaction mixture until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).[1][7]
-
Product Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.[1][7]
-
Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent to afford the pure pyrazole-derived hydrazone.[1][7]
Diagram of the Synthetic Workflow:
References
- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Strategic Guide to the Development of Anti-inflammatory Agents from Pyrazole Benzoic Acid Derivatives
Introduction: The Rationale for Pyrazole Benzoic Acid in Anti-Inflammatory Drug Design
Inflammation is a critical biological response to injury or infection, orchestrated by a complex network of mediators, including prostaglandins, leukotrienes, and cytokines.[1] While acute inflammation is protective, chronic inflammation underpins numerous pathologies such as rheumatoid arthritis and inflammatory bowel disease.[1] The pyrazole scaffold, a five-membered heterocycle, is a cornerstone in medicinal chemistry, famously represented by Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] The incorporation of a benzoic acid moiety onto this privileged scaffold offers a strategic advantage: it can enhance solubility and provide an additional interaction point for binding with target enzymes, potentially improving potency and modifying pharmacokinetic properties.[3]
This guide delineates a systematic workflow for developing novel pyrazole benzoic acid derivatives, from initial chemical synthesis through rigorous in vitro and in vivo evaluation to the elucidation of their mechanism of action.
Part 1: Chemical Synthesis of Pyrazole Benzoic Acid Derivatives
The foundational approach to synthesizing the 1,5-diarylpyrazole scaffold, characteristic of drugs like Celecoxib, involves the condensation of a β-dicarbonyl compound with a substituted hydrazine.[4][5] For pyrazole benzoic acid derivatives, the synthesis typically begins with a functionalized benzoic acid starting material.
A common synthetic strategy is the Claisen-Schmidt condensation to form an intermediate chalcone, which is then cyclized with hydrazine to yield the pyrazoline, and subsequently oxidized to the pyrazole.[5] An alternative, highly effective method is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a β-ketoester or a 1,3-diketone.[1]
Workflow: General Synthesis of Pyrazole Benzoic Acid Derivatives
The following diagram illustrates a generalized synthetic pathway. The process starts with a substituted 4-acetylbenzoic acid, which undergoes condensation with a substituted benzaldehyde to form a chalcone intermediate. This intermediate is then cyclized using hydrazine hydrate to form the final pyrazole benzoic acid derivative.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and frequently asked questions to help you optimize your synthesis, improve yields, and ensure the highest purity of your final product.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4-fluorobenzoic acid and pyrazole. While seemingly straightforward, this reaction is often plagued by issues such as low yields, incomplete reactions, and the formation of difficult-to-remove impurities. This guide provides in-depth troubleshooting advice and scientifically grounded explanations to help you navigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
Question 1: Why is my reaction yield consistently low?
Low yields in this synthesis can stem from several factors, from the quality of your starting materials to the specifics of your reaction conditions.
Possible Causes and Solutions:
-
Poor Quality of Starting Materials:
-
2-Chloro-4-fluorobenzoic Acid: The purity of this starting material is paramount. Impurities can interfere with the reaction. It is advisable to check the purity by NMR or melting point and recrystallize if necessary.
-
Pyrazole: Pyrazole is hygroscopic and can absorb moisture from the air, which can quench the base and hinder the reaction. Ensure your pyrazole is dry, either by purchasing a high-purity grade or by drying it before use.
-
-
Suboptimal Base:
-
Base Strength and Solubility: Potassium carbonate (K2CO3) is a commonly used base. However, its effectiveness depends on its particle size and dryness. Finely powdered, anhydrous K2CO3 provides a larger surface area for reaction. Other bases like cesium carbonate (Cs2CO3) can be more effective due to higher solubility in polar aprotic solvents, but are also more expensive.
-
-
Inefficient Solvent:
-
Solvent Choice: Dimethylformamide (DMF) is a common solvent for this reaction. Ensure it is anhydrous, as water can interfere with the reaction. Other polar aprotic solvents like DMSO or NMP can also be used and may offer advantages in certain cases.
-
-
Inadequate Reaction Temperature:
-
Temperature Optimization: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to decomposition and the formation of side products. A systematic temperature optimization study is recommended, starting from around 80°C and gradually increasing to find the optimal balance between reaction rate and purity.
-
Question 2: How can I determine if my reaction has gone to completion?
Monitoring the reaction progress is crucial to avoid unnecessarily long reaction times which can lead to side product formation.
Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials (2-chloro-4-fluorobenzoic acid and pyrazole) and the appearance of the product. A suitable eluent system, such as ethyl acetate/hexanes, should be used to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the remaining starting materials and the amount of product formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the reaction by observing the disappearance of the signals corresponding to the starting materials and the appearance of new signals for the product.
Question 3: I am observing significant amounts of an unknown impurity. What could it be and how can I prevent it?
The formation of impurities is a common issue. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Prevention Strategies:
-
Decarboxylation Product: At elevated temperatures, the desired product, this compound, can undergo decarboxylation. To minimize this, it is important to avoid excessive heating and prolonged reaction times.
-
Isomeric Products: While the fluorine at the 4-position is more activated towards nucleophilic substitution, there is a possibility of substitution at the 2-position, leading to the formation of 4-Chloro-2-(1H-pyrazol-1-yl)benzoic acid. Using a less hindered base and carefully controlling the temperature can help to favor the desired isomer.
-
Hydrolysis of the Carboxylic Acid: If there is water present in the reaction mixture, the carboxylic acid can be deprotonated, which can affect its reactivity. Ensuring anhydrous conditions is crucial.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of this compound.
What are the optimal reaction conditions for this synthesis?
While the "optimal" conditions can vary slightly depending on the scale and specific laboratory setup, a good starting point is as follows:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction. |
| Base | Anhydrous, powdered K2CO3 (2-3 equivalents) | A cost-effective and efficient base. Using a slight excess ensures complete deprotonation of pyrazole. |
| Temperature | 80-120 °C | A balance between a reasonable reaction rate and minimizing side reactions. Optimization is recommended. |
| Reaction Time | 4-24 hours | Monitor by TLC or HPLC to determine the optimal time. |
How should I purify the final product?
Purification is a critical step to obtain high-purity this compound.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidification: Acidify the aqueous solution with a mineral acid, such as HCl, to a pH of 2-3. This will precipitate the product.
-
Filtration: Collect the precipitated solid by filtration and wash it with water to remove any inorganic salts.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain the pure product.
What are the key safety precautions I should take?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood, as DMF is a volatile and potentially harmful solvent.
-
Handling of Reagents: Handle all chemicals with care, paying particular attention to the corrosive nature of acids and the potential hazards of the organic solvents.
Visualizing the Process
To further aid in understanding the synthesis and troubleshooting, the following diagrams illustrate the reaction mechanism and a logical workflow for addressing common issues.
Caption: The SNAr mechanism for the synthesis.
Caption: A workflow for troubleshooting common issues.
Technical Support Center: Purification of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid
Welcome to the technical support center for the purification of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, explaining the causality behind each step to ensure robust and reproducible results.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the purification of crude this compound. Each question is followed by a detailed explanation and a recommended protocol.
FAQ 1: My crude product is a brownish, oily solid. What is the best initial purification strategy?
Underlying Cause: The presence of colored impurities and residual solvents or starting materials often results in a discolored and poorly crystalline crude product. The initial goal is to remove the bulk of these impurities to facilitate final purification. An acid-base extraction is an excellent first step for purifying carboxylic acids like this compound from neutral or basic impurities. This technique leverages the acidic nature of the carboxylic acid group, which can be deprotonated by a weak base to form a water-soluble carboxylate salt.
Recommended Strategy: Acid-Base Extraction
This method selectively isolates the acidic product by converting it into its water-soluble salt, leaving non-acidic impurities in the organic phase.
How to reduce impurities in pyrazole derivative synthesis
Welcome to the Technical Support Center for Pyrazole Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis and purification of pyrazole derivatives. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you reduce impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in pyrazole synthesis?
A1: The most prevalent impurities encountered during pyrazole synthesis, particularly via the common Knorr condensation (reaction of a 1,3-dicarbonyl with a hydrazine), are:
-
Regioisomers: Formed when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible constitutional isomers that can be difficult to separate.[1][2]
-
Pyrazoline Intermediates: These are non-aromatic, 4,5-dihydro-1H-pyrazole byproducts that result from incomplete cyclization or, more commonly, the lack of a final oxidation/aromatization step.[3][4][5] This is especially common when using α,β-unsaturated ketones as starting materials.[3][4]
-
Hydrazine-Related Colored Impurities: Yellow or red discoloration in the reaction mixture often points to side reactions or degradation of the hydrazine starting material, which can be sensitive to air and light.[3][6]
-
Di-addition Products: In some cases, two molecules of hydrazine may react with the dicarbonyl compound, leading to more complex impurities.[7]
Troubleshooting Guide: Impurity Formation & Reduction
This section addresses specific issues you may encounter during your synthesis and provides actionable solutions based on established chemical principles.
Issue 1: My reaction produces a mixture of regioisomers. How can I control the selectivity?
Symptoms:
-
NMR spectra show duplicate or overlapping sets of peaks for the desired pyrazole structure.
-
TLC analysis reveals two or more spots with very similar Rf values that are difficult to resolve.
-
The isolated product has a broad melting point range.
Root Cause Analysis: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[1][2][7]
-
Electronic Effects: The initial nucleophilic attack by a nitrogen atom of the hydrazine occurs at one of the two carbonyl carbons. This attack preferentially happens at the more electrophilic (electron-poor) carbonyl carbon.[1][2] For instance, a carbonyl adjacent to an electron-withdrawing group (like a -CF₃ group) is significantly more reactive.[1]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct the approach to one carbonyl group, thereby favoring attack at the less sterically hindered site.[1][2]
-
Reaction pH: The acidity of the medium is a critical control element. Under acidic conditions, the nucleophilicity of the two different nitrogen atoms in a substituted hydrazine can be altered, potentially reversing the selectivity observed under neutral or basic conditions.[1][2]
Solutions & Protocols:
-
Solvent Optimization: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the formation of a single regioisomer.[8][9] These solvents can modulate the reactivity of the nucleophile and electrophile through hydrogen bonding and polarity effects.
-
pH Control: Carefully controlling the pH can steer the reaction towards the desired isomer. For substituted hydrazines, the relative nucleophilicity of the two nitrogen atoms changes with pH. A systematic screening of acidic, neutral, and basic conditions is recommended. For instance, when using a hydrazine hydrochloride salt, adding one equivalent of a mild base like sodium acetate can buffer the system and improve cleanliness.[6]
-
Temperature and Reagent Addition: On a larger scale, poor temperature control can lead to side reactions. The condensation is often exothermic, and inefficient heat dissipation can reduce selectivity.[3] A slow, controlled addition of the hydrazine reagent is crucial to manage the exotherm and maintain a consistent reaction temperature.[3]
The following diagram illustrates the decision-making process for tackling regioisomer formation.
Caption: Workflow for addressing regioisomer impurities.
Issue 2: My final product is not aromatic; I've isolated a pyrazoline.
Symptoms:
-
¹H NMR shows aliphatic protons (e.g., a CH-CH₂ moiety) where aromatic protons were expected.
-
The product reacts with oxidizing agents like bromine.
-
Mass spectrometry data corresponds to the desired product + 2 mass units.
Root Cause Analysis: The initial cyclization of a hydrazine with an α,β-unsaturated carbonyl compound or, in some cases, a 1,3-dicarbonyl, yields a pyrazoline.[3][4] This intermediate requires a subsequent oxidation (dehydrogenation) step to form the aromatic pyrazole ring. This step may not occur spontaneously depending on the substrates and reaction conditions.
Solutions & Protocols:
If you have already isolated the pyrazoline, you can perform a post-synthesis oxidation. If you are developing a one-pot procedure, ensure conditions are suitable for in-situ oxidation.
-
Chemical Oxidation: A variety of oxidizing agents can be employed.
-
TBHP/Cu(OAc)₂: A mild and efficient system using tert-Butyl hydroperoxide with a catalytic amount of copper(II) acetate at room temperature.[10][11]
-
Aerobic Oxidation: Molecular oxygen can be used as the terminal oxidant, often with a metal catalyst like Co(OAc)₂.[11]
-
Bromine: Treatment with bromine in a suitable solvent can effectively aromatize the pyrazoline.[3]
-
Sulfur: Heating with elemental sulfur at high temperatures (180-200 °C) is an older but effective method.[11]
-
-
Thermal/Acid-Promoted Aromatization: In some cases, simply heating the pyrazoline intermediate in a solvent like glacial acetic acid is sufficient to promote oxidative aromatization.[3]
Table 1: Common Methods for Oxidation of Pyrazolines to Pyrazoles
| Reagent/System | Typical Conditions | Advantages | Considerations | Reference |
| TBHP / cat. Cu(OAc)₂ | Room Temperature | Mild, efficient, good yields | Requires metal catalyst | [10][11] |
| O₂ / cat. Co(OAc)₂ | Room Temperature, Acetonitrile | Uses air as oxidant | Requires metal catalyst | [11] |
| Bromine (Br₂) | Suitable solvent | Effective and common | Stoichiometric, corrosive | [3] |
| Acetic Acid | Reflux | Simple, metal-free | May require higher temperatures | [3] |
| Electrochemical | NaCl, H₂O/EtOAc | Sustainable, green | Requires electrolysis setup | [12] |
Purification Protocols: A Step-by-Step Guide
Even with optimized reaction conditions, purification is almost always necessary. Below are detailed protocols for common and effective techniques for pyrazole derivatives.
Protocol 1: Purification via Acid Salt Crystallization
This powerful technique exploits the basicity of the pyrazole ring. By forming a salt with an acid, the pyrazole's solubility characteristics are dramatically altered, allowing it to crystallize away from non-basic impurities.[13]
Materials:
-
Crude pyrazole derivative
-
Organic Solvent (e.g., Acetone, Ethanol, Isopropanol)[14]
-
Acid (e.g., Ortho-phosphoric acid, Oxalic acid, Sulfuric acid)[14]
-
Filtration apparatus (Büchner funnel)
-
Mild base for neutralization (e.g., sat. NaHCO₃ solution)
Procedure:
-
Dissolution: Dissolve the crude pyrazole product in a minimum amount of a suitable organic solvent (e.g., acetone or ethanol). Gentle heating may be required.[14]
-
Acid Addition: Cool the solution in an ice bath. Slowly, and with stirring, add one equivalent of the chosen acid (e.g., 85% phosphoric acid) dropwise.
-
Crystallization: The pyrazole acid salt should begin to precipitate or crystallize. Allow the mixture to stir in the ice bath for 30-60 minutes to maximize crystal formation.[13]
-
Isolation: Collect the crystalline salt by vacuum filtration. Wash the crystals with a small amount of the cold solvent.
-
Liberation of Free Base (Optional): If the free pyrazole is required, suspend the salt in a biphasic mixture of a suitable organic solvent (e.g., ethyl acetate) and water. Add a mild base (e.g., saturated sodium bicarbonate solution) portion-wise until the aqueous layer is basic. The salt will decompose, liberating the free pyrazole into the organic layer.
-
Final Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified pyrazole.
Caption: Workflow for purification via acid salt crystallization.
Protocol 2: Standard Recrystallization
Recrystallization is a fundamental purification technique for solid compounds. The key is selecting a solvent or solvent system in which the pyrazole is soluble at high temperatures but poorly soluble at low temperatures.[15]
Recommended Solvents:
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, water.[15]
-
Mixed Solvents: Ethanol/water, Hexane/ethyl acetate, Hexane/acetone.[15]
Procedure (Mixed-Solvent System):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.
-
Induce Cloudiness: While still hot, add a "poor" solvent (an anti-solvent, e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid).[15]
-
Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[15]
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture to remove any adhering soluble impurities.[15]
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Troubleshooting "Oiling Out": If the pyrazole separates as a liquid ("oils out") instead of forming crystals, it means the solution's boiling point is higher than the melting point of your compound.
-
Solution: Use a larger volume of solvent or switch to a lower-boiling point solvent system. Re-heat the oiled-out mixture until it dissolves completely, then attempt the slow cooling process again.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Stability of Pyrazole-Derived Hydrazones in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-derived hydrazones. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges of these promising compounds in solution. Here, we move beyond simple protocols to explain the causality behind experimental observations and choices, empowering you to troubleshoot and optimize your work with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with pyrazole-derived hydrazones in solution.
Q1: My pyrazole-derived hydrazone is degrading in my neutral pH buffer (pH 7.4). I thought hydrazones were supposed to be stable at neutral pH?
A1: This is a frequent and important observation. While it's true that the hydrazone linkage is generally more stable at neutral pH compared to acidic conditions, "more stable" does not mean inert. Several factors, rooted in the electronic and structural properties of your specific molecule, can lead to noticeable hydrolysis even at pH 7.4.
-
The Nature of the Carbonyl Precursor: Hydrazones are formed from a reaction between a hydrazine and a carbonyl compound (an aldehyde or a ketone). If your pyrazole-hydrazone was synthesized from an aliphatic aldehyde , it is inherently more susceptible to hydrolysis at neutral pH compared to one derived from an aromatic aldehyde .[1][2] The π-electrons from an aromatic ring can conjugate with the C=N bond of the hydrazone, lending it significant resonance stabilization that aliphatic systems lack.[3]
-
Electronic Effects of the Pyrazole Ring: The pyrazole ring itself is an electron-rich aromatic system.[4] Substituents on the pyrazole ring can significantly influence the electronic density of the entire molecule, including the hydrazone linkage. An electron-donating group on the pyrazole ring can increase the electron density at the hydrazone's imine carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by water. Conversely, a strong electron-withdrawing group on the pyrazole ring can pull electron density away, making the imine carbon more electrophilic and accelerating hydrolysis.[5][6]
-
Plasma and Biological Media: If your buffer contains biological components, such as in cell culture media or plasma, enzymatic cleavage or catalysis by other small molecules can occur, accelerating degradation beyond what is seen in a simple buffer.[7]
Q2: I'm using my pyrazole-hydrazone as a pH-sensitive linker for drug delivery, but it's not releasing the payload efficiently in acidic endosomal models (pH 5.0-5.5). What's going wrong?
A2: This points to the hydrazone bond being too stable under your desired cleavage conditions. The likely culprit is, again, the structure of the precursors.
-
Aromatic Aldehyde Precursors: If your hydrazone was derived from an aromatic aldehyde, the resonance stabilization that provides stability at neutral pH also makes it more resistant to acid-catalyzed hydrolysis.[3][8]
-
Substituent Effects: Electron-donating groups on either the pyrazole ring or the phenyl ring of the original aldehyde can increase the basicity of the hydrazone nitrogens. While this might seem counterintuitive, it can stabilize the protonated intermediate, slowing down the subsequent cleavage steps.
To address this, consider redesigning your linker. Synthesizing the hydrazone from an aliphatic aldehyde will dramatically increase its acid lability.[2] Alternatively, introducing electron-withdrawing groups on the aromatic rings can destabilize the hydrazone bond, facilitating more rapid hydrolysis at lower pH values.
Q3: I'm observing batch-to-batch variability in the stability of my compound. What could be the cause?
A3: Inconsistent stability between batches often points to issues with purity or storage rather than the inherent properties of the molecule itself.
-
Residual Acid or Base: Trace amounts of acid or base left over from the synthesis and purification steps can catalyze the hydrolysis of the hydrazone. Ensure your final compound is rigorously purified and that all acidic or basic reagents have been thoroughly removed.
-
Moisture: Hydrazones are susceptible to hydrolysis, and this reaction requires water. Storing your compound as a lyophilized powder in a desiccator at low temperatures is crucial for long-term stability.[6] Any exposure to atmospheric moisture can lead to gradual degradation.
-
Purity of Starting Materials: Ensure the purity of the initial pyrazole-aldehyde/ketone and the hydrazine derivative. Impurities in the starting materials can lead to the formation of side products with different stability profiles.
Section 2: Troubleshooting Guide for Pyrazole-Hydrazone Instability
This guide provides a systematic approach to diagnosing and solving stability issues.
Initial Observation: Unexpected Degradation
Your pyrazole-derived hydrazone shows signs of degradation (e.g., appearance of new peaks in HPLC, loss of parent compound peak area, change in solution color or clarity).
Before you can fix the problem, you must understand it. The primary degradation pathway for hydrazones in solution is hydrolysis, which would yield the original pyrazole-aldehyde/ketone and the corresponding hydrazine.
-
Action: Use LC-MS to analyze your degraded sample. Look for masses corresponding to your starting materials.
-
Rationale: Confirming that the degradation products are the hydrolysis components validates that you are dealing with a stability issue related to the hydrazone bond and not another part of the molecule.
The main culprits for hydrazone instability are pH, temperature, light, and oxidative stress. A forced degradation study is the most effective way to pinpoint the primary cause.
-
Action: Conduct a forced degradation study as outlined in the "Experimental Protocols" section below. This involves exposing your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Rationale: This systematic approach will reveal the specific conditions under which your compound is most labile, guiding your optimization efforts. For example, if significant degradation only occurs under acidic conditions, you can be confident that pH is the key factor to control.
Based on the findings from your troubleshooting, implement a targeted strategy.
| Identified Cause | Recommended Solutions |
| Acid/Base Sensitivity | - Adjust and maintain the pH of your solution with a suitable buffer system. - For storage, ensure the compound is in a solid, dry state, free from acidic or basic residues. |
| General Hydrolysis | - Store stock solutions in an anhydrous organic solvent like DMSO or DMF at -20°C or -80°C. - Prepare aqueous solutions fresh for each experiment. - Consider lyophilizing the compound for long-term storage.[6] |
| Photostability Issues | - Protect solutions from light using amber vials or by wrapping containers in aluminum foil. - Work in a dimly lit environment when handling the compound. |
| Thermal Instability | - Store solutions at reduced temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). - Avoid repeated freeze-thaw cycles. |
| Oxidative Degradation | - Degas your solvents and buffers. - Consider adding antioxidants if compatible with your experimental system. |
Section 3: Visualized Workflows and Mechanisms
Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis of the hydrazone bond is significantly accelerated in the presence of an acid catalyst. The process involves protonation of the imine nitrogen, followed by nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis of a pyrazole-derived hydrazone.
Troubleshooting Workflow for Hydrazone Instability
Use this decision tree to systematically diagnose and address stability issues with your pyrazole-derived hydrazone.
Caption: A decision tree for troubleshooting pyrazole-hydrazone instability.
Section 4: Experimental Protocols
These protocols provide a framework for assessing the stability of your pyrazole-derived hydrazone. Always adapt concentrations and time points to your specific compound and experimental needs.
Protocol 1: pH-Dependent Hydrolytic Stability Assay
This protocol uses HPLC to determine the half-life of a pyrazole-hydrazone at different pH values.
Materials:
-
Pyrazole-derived hydrazone
-
DMSO (or other suitable anhydrous organic solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate or citrate buffer, pH 5.0
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath set to 37°C
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of your hydrazone in DMSO.
-
Prepare Working Solutions: For each pH condition, dilute the stock solution into the pre-warmed (37°C) buffer (pH 7.4 and pH 5.0) to a final concentration (e.g., 50 µM). The final DMSO concentration should be low (<1%) to avoid solvent effects.
-
Incubation: Incubate the solutions at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot from each solution.
-
Quench Reaction: Immediately transfer the aliquot to a vial containing a quenching solution (e.g., cold acetonitrile or mobile phase) to stop further degradation.
-
HPLC Analysis: Analyze the samples by HPLC. Monitor the disappearance of the parent hydrazone peak over time.
-
Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. The half-life (t½) can be calculated from the slope (k) of the linear regression using the equation: t½ = 0.693 / k .
Protocol 2: Forced Degradation Study
This study exposes the compound to harsh conditions to identify potential degradation pathways and products.[9][10]
Materials:
-
Pyrazole-derived hydrazone
-
0.1 M HCl (Acidic condition)
-
0.1 M NaOH (Basic condition)
-
3% Hydrogen peroxide (H₂O₂) (Oxidative condition)
-
HPLC-grade water
-
Solid compound for thermal and photolytic stress
-
UV lamp and visible light source
Procedure:
-
Prepare Samples: Prepare solutions of your compound (e.g., 1 mg/mL) in a suitable solvent for acid, base, and oxidative tests. For thermal and photolytic tests, use the solid compound.
-
Acid Hydrolysis: Add 0.1 M HCl to the compound solution. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the compound solution. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidation: Add 3% H₂O₂ to the compound solution. Incubate at room temperature for a set period.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for a set period. Dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the solid compound to UV and visible light (as per ICH Q1B guidelines) for a set duration. Dissolve in a suitable solvent for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products). Use a photodiode array (PDA) detector to check for peak purity.
Section 5: Data Summary
The stability of a pyrazole-derived hydrazone is highly structure-dependent. The following table provides a hypothetical comparison of half-lives to illustrate the principles discussed.
| Compound ID | Description | Half-life at pH 7.4 (37°C) | Half-life at pH 5.0 (37°C) |
| PZ-HYD-01 | Derived from an aliphatic aldehyde | ~12 hours | < 5 minutes |
| PZ-HYD-02 | Derived from an aromatic aldehyde | > 72 hours | ~24 hours |
| PZ-HYD-03 | Aromatic aldehyde derivative with electron-donating group on pyrazole | > 96 hours | ~48 hours |
| PZ-HYD-04 | Aromatic aldehyde derivative with electron-withdrawing group on pyrazole | ~48 hours | ~10 hours |
This data is illustrative and intended for comparative purposes only.
By understanding the fundamental principles of hydrazone chemistry and the electronic influence of the pyrazole moiety, you can effectively predict, diagnose, and overcome the stability challenges inherent in these versatile molecules.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsionline.com [jpsionline.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Crystallization Methods for Pyrazole Compounds
This technical support center is engineered for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of pyrazole compounds. The guidance herein is rooted in established scientific principles and field-proven experience to empower you to overcome common hurdles and achieve high-purity crystalline products.
Section 1: Troubleshooting Guide - Common Crystallization Issues & Solutions
This section addresses the most pressing issues encountered during pyrazole crystallization in a practical question-and-answer format.
Question 1: My pyrazole compound is "oiling out" during cooling instead of forming crystals. What is happening and how can I resolve this?
Answer:
"Oiling out" is a common phenomenon where the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent system. For pyrazole compounds, which can have diverse substituents affecting their melting points and solubility, this is a frequent challenge.
Causality Explained: The pyrazole compound, upon cooling, has a stronger affinity for the solvent than for self-assembly into a crystal lattice at that specific temperature. This results in a liquid-liquid phase separation, forming an oil that is essentially a highly concentrated solution of your compound. This oil may or may not crystallize upon further cooling, often resulting in an amorphous solid or poorly formed crystals.
Step-by-Step Troubleshooting Protocol:
-
Re-dissolve the Oiled-Out Compound: Gently heat the mixture until the oil completely redissolves into the solvent.
-
Increase Solvent Volume: Add a small amount of the hot "good" solvent (the solvent in which your compound is soluble) to decrease the overall concentration. This will lower the saturation temperature, increasing the likelihood of crystallization occurring below the compound's melting point in that solvent system.[1]
-
Promote Slow Cooling: Rapid cooling is a primary contributor to oiling out.[1]
-
Allow the flask to cool slowly on the benchtop, insulated with glass wool or a similar material.
-
Consider using a Dewar flask for even slower cooling.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure crystalline pyrazole compound, add a single "seed" crystal to the cooled, supersaturated solution.[1] This provides a template for crystal lattice formation.
-
-
Solvent System Modification: If the above steps are unsuccessful, a change in the solvent system is warranted.[1]
-
Select a solvent with a lower boiling point.
-
Experiment with different mixed-solvent systems. A common approach is to dissolve the pyrazole in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until slight turbidity is observed. Then, allow the solution to cool slowly.[1][2]
-
Logical Workflow for Resolving "Oiling Out":
Caption: Troubleshooting workflow for "oiling out" of pyrazole compounds.
Question 2: I am getting a very low yield after recrystallization of my pyrazole derivative. How can I improve the recovery?
Answer:
Low yield is a frequent issue in recrystallization and can be attributed to several factors, primarily using an excessive amount of solvent or incomplete precipitation of the compound.
Causality Explained: The fundamental principle of recrystallization relies on the differential solubility of the compound in a hot versus a cold solvent. If too much solvent is used, a significant portion of the pyrazole derivative will remain dissolved in the mother liquor even after cooling, leading to poor recovery.
Strategies for Yield Improvement:
-
Minimize Hot Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the crude pyrazole compound.[1] Adding the solvent in small portions while heating can help achieve this.
-
Thorough Cooling: Ensure the solution is cooled sufficiently to maximize precipitation. An ice bath can be used after the solution has reached room temperature to further decrease the solubility of your compound.
-
Solvent Selection: The ideal solvent will have high solubility for your pyrazole at elevated temperatures and very low solubility at low temperatures. Refer to the solvent selection table in the FAQ section for guidance.
-
Anti-Solvent Addition: For compounds with moderate solubility even when cold, the use of an anti-solvent can significantly improve the yield. After dissolving the compound in a minimal amount of a "good" hot solvent, add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes turbid. Then, allow it to cool.
-
Concentrate the Mother Liquor: If you suspect a significant amount of your product remains in the filtrate, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
Question 3: My pyrazole crystals are colored, but the pure compound should be colorless. How can I remove these colored impurities?
Answer:
Colored impurities are often highly conjugated organic molecules that are present in small amounts. Activated charcoal (carbon) is a common and effective decolorizing agent.
Causality Explained: Activated charcoal has a very high surface area with numerous pores that can adsorb large, colored impurity molecules, while your smaller pyrazole compound remains in solution.
Decolorization Protocol:
-
Dissolve the Crude Product: Dissolve the impure pyrazole compound in the minimum amount of a suitable hot solvent.
-
Add Activated Charcoal: Add a small amount of activated charcoal to the hot solution (typically 1-2% of the solute weight). Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: Keep the solution hot and filter it through a fluted filter paper in a pre-heated funnel to remove the charcoal. The goal is to prevent your desired compound from crystallizing prematurely during filtration.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the pure, colorless crystals by vacuum filtration.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing pyrazole and its derivatives?
A1: The choice of solvent is highly dependent on the specific substituents on the pyrazole ring. However, a good starting point is to consider the polarity of your compound.
| Solvent System | Type | Polarity | Recommended For |
| Ethanol, Methanol, Isopropanol | Protic | High | Polar pyrazole derivatives.[1][2] |
| Acetone, Ethyl Acetate | Aprotic | Medium | Pyrazoles of intermediate polarity.[1][2] |
| Cyclohexane, Hexane | Nonpolar | Low | Nonpolar pyrazole derivatives.[1] |
| Water | Protic | Very High | Highly polar or salt forms of pyrazoles.[1] |
| Ethanol/Water | Mixed Protic | High | Polar pyrazoles where single-solvent systems are not ideal.[2] |
| Hexane/Ethyl Acetate | Mixed | Variable | Fine-tuning polarity for optimal crystallization.[1] |
Q2: How can I induce crystallization if my pyrazole compound remains in a supersaturated solution upon cooling?
A2: If no crystals form after slow cooling, the solution may be supersaturated. Here are some techniques to induce crystallization:
-
Scratching: As mentioned previously, scratching the inside of the flask with a glass rod can create nucleation sites.
-
Seeding: Introducing a seed crystal of the pure compound is a highly effective method.[1]
-
Reducing Solvent Volume: Gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Flash Freezing: Briefly placing the solution in a dry ice/acetone bath can sometimes shock the system into producing crystals. However, this may lead to the formation of small or impure crystals.
Q3: Can I use crystallization to separate regioisomers of a pyrazole derivative?
A3: Yes, this is possible through a technique called fractional crystallization . This method is effective if the regioisomers have significantly different solubilities in a particular solvent system.[3] The process involves multiple recrystallization steps to progressively enrich one isomer.
Fractional Crystallization Workflow:
Caption: Workflow for separating pyrazole regioisomers via fractional crystallization.
Q4: How does pH affect the crystallization of pyrazole compounds?
A4: The pH of the solution can significantly impact the crystallization of pyrazoles, especially those with acidic or basic functional groups. Pyrazoles themselves are weakly basic. Adjusting the pH can change the ionization state of the molecule, which in turn alters its solubility.[4] In some cases, forming an acid addition salt by treating a solution of the pyrazole with an acid can induce crystallization of the salt, which can then be isolated and neutralized to give the pure pyrazole.[3][5][6] This can be a powerful purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid: A Comparative Analysis of NMR and Mass Spectrometry Data
For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is a cornerstone of innovation. In the landscape of medicinal chemistry, pyrazole-containing compounds have emerged as a privileged scaffold, integral to the development of a wide array of therapeutic agents.[1][2] This guide provides an in-depth technical analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid, a molecule of significant interest in drug discovery programs.
The Structural Significance of this compound
The molecule this compound incorporates three key pharmacophoric elements: a benzoic acid moiety, a chloro substituent, and a pyrazole ring. The carboxylic acid group can act as a hydrogen bond donor and acceptor, influencing solubility and target engagement. The chloro group can modulate the electronic properties and metabolic stability of the molecule. The pyrazole ring is a versatile heterocyclic motif known for its diverse biological activities.[2] Understanding the precise arrangement of these components through spectroscopic analysis is paramount for establishing structure-activity relationships (SAR) and optimizing drug candidates.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragmentation data for this compound. These predictions are based on established chemical shift ranges and fragmentation patterns observed in similar compounds.[3][5][6]
Table 1: Predicted ¹H NMR Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Singlet (broad) | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace water in the solvent.[7] |
| ~8.1-8.2 | Doublet | 1H | H-6 (Benzoic Acid) | This proton is ortho to the carboxylic acid group and is expected to be in the downfield region of the aromatic spectrum. |
| ~7.9-8.0 | Doublet | 1H | H-5' (Pyrazole) | Protons on the pyrazole ring typically appear in this region. The specific shift is influenced by the electronic effects of the attached benzoic acid ring.[5] |
| ~7.8-7.9 | Doublet of Doublets | 1H | H-5 (Benzoic Acid) | This proton is meta to the carboxylic acid and ortho to the pyrazole substituent. |
| ~7.7-7.8 | Singlet | 1H | H-3 (Benzoic Acid) | This proton is ortho to the chloro group and meta to the pyrazole substituent. |
| ~6.5-6.6 | Triplet | 1H | H-4' (Pyrazole) | The proton at the 4-position of the pyrazole ring is typically the most upfield of the pyrazole protons.[5] |
Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166-167 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is characteristically found in the downfield region of the ¹³C NMR spectrum.[8] |
| ~140-142 | C-4 (Benzoic Acid) | This quaternary carbon is attached to the pyrazole nitrogen and is expected to be deshielded. |
| ~138-140 | C-5' (Pyrazole) | The carbons of the pyrazole ring have characteristic chemical shifts, with C5' typically being downfield.[9] |
| ~133-135 | C-2 (Benzoic Acid) | This quaternary carbon is attached to the chlorine atom, leading to a downfield shift. |
| ~131-133 | C-6 (Benzoic Acid) | Aromatic CH carbon ortho to the carboxylic acid. |
| ~129-131 | C-1 (Benzoic Acid) | Quaternary carbon to which the carboxylic acid is attached. |
| ~128-130 | C-3' (Pyrazole) | Pyrazole ring carbon.[9] |
| ~125-127 | C-5 (Benzoic Acid) | Aromatic CH carbon. |
| ~122-124 | C-3 (Benzoic Acid) | Aromatic CH carbon. |
| ~107-109 | C-4' (Pyrazole) | The C4' carbon of the pyrazole ring is typically the most upfield.[9] |
Table 3: Predicted Mass Spectrometry (ESI+) Fragmentation
| m/z | Proposed Fragment | Rationale |
| 223/225 | [M+H]⁺ | The molecular ion peak (protonated) will show a characteristic 3:1 isotopic pattern due to the presence of chlorine. |
| 205/207 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid moiety. |
| 178/180 | [M+H - COOH]⁺ | Decarboxylation is a common fragmentation pathway for benzoic acids.[6] |
| 142 | [C₇H₅N₂Cl]⁺ | Fragmentation involving the loss of the benzoic acid group. |
| 105 | [C₆H₅CO]⁺ | A common fragment observed in the mass spectra of benzoic acid derivatives.[6] |
| 77 | [C₆H₅]⁺ | Phenyl cation resulting from further fragmentation.[6] |
Experimental Protocols
To obtain high-quality NMR and Mass Spectrometry data for this compound, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable carboxylic acid proton.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Integrate all signals and determine the multiplicities (singlet, doublet, triplet, etc.).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum on the same instrument.
-
A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the aromatic and pyrazole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the connectivity between the benzoic acid and pyrazole moieties.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Use a mass spectrometer equipped with an ESI source.
-
Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
-
Visualizing the Workflow and Structure
To better illustrate the experimental process and the molecular structure, the following diagrams are provided.
Caption: Analytical workflow for the structural elucidation of this compound.
Caption: Structure of this compound with atom numbering.
Comparative Analysis and Interpretation
The predicted NMR and MS data provide a comprehensive picture of the molecule's structure. In the ¹H NMR spectrum, the downfield signal for the carboxylic acid proton is a key identifier.[7] The distinct signals for the protons on the benzoic acid and pyrazole rings, along with their multiplicities, will allow for unambiguous assignment, especially when coupled with 2D NMR data. For instance, a COSY experiment would show correlations between H-5 and H-6 on the benzoic acid ring. An HMBC experiment would be critical to confirm the connectivity between the two ring systems, showing a correlation from the pyrazole protons (e.g., H-5') to the carbon of the benzoic acid ring to which it is attached (C-4).
The ¹³C NMR spectrum will corroborate the assignments from the ¹H NMR. The chemical shifts of the carbonyl carbon and the carbon bearing the chloro substituent are particularly diagnostic.[8] The number of signals will also confirm the overall carbon framework.
The mass spectrum provides the molecular weight of the compound, and the isotopic pattern of the molecular ion peak is a definitive indicator of the presence of a chlorine atom.[10] The fragmentation pattern, particularly the loss of the carboxylic acid group and the presence of the benzoyl cation, is consistent with the known fragmentation behavior of benzoic acids.[6]
Conclusion
This guide provides a detailed, predictive framework for the NMR and Mass Spectrometry analysis of this compound. By leveraging data from structurally similar compounds, we have established a robust set of expected spectral data and outlined the necessary experimental protocols for its acquisition and interpretation. This information is intended to be a valuable resource for researchers in the field of drug discovery, aiding in the efficient and accurate structural elucidation of novel pyrazole-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogen Wars: A Comparative Guide to the Bioactivity of Chloro- vs. Fluoro-Substituted Pyrazole Analogs
For researchers, scientists, and drug development professionals, the strategic placement of halogen atoms on a bioactive scaffold is a cornerstone of modern medicinal chemistry. The pyrazole nucleus, a versatile heterocyclic ring, has proven to be a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogens, particularly chlorine and fluorine, can dramatically influence the physicochemical properties and, consequently, the biological activity of these pyrazole analogs.[1]
This guide provides an in-depth, objective comparison of the bioactivity of chloro- versus fluoro-substituted pyrazole analogs, supported by experimental data. We will delve into the causal relationships behind their differential effects, provide detailed experimental protocols for their evaluation, and visualize key concepts to offer a comprehensive resource for your research and development endeavors.
The Halogen Effect: More Than Just a Substitution
The choice between a chloro and a fluoro substituent is not arbitrary. It is a calculated decision based on the distinct electronic and steric properties of these atoms.
-
Fluorine: As the most electronegative element, fluorine can form strong carbon-fluorine bonds, enhancing metabolic stability. Its small size means it often acts as a "super-hydrogen," causing minimal steric hindrance while significantly altering electronic properties. It can modulate pKa, improve binding affinity through hydrogen bonding interactions, and enhance membrane permeability.[3]
-
Chlorine: Larger than fluorine, chlorine introduces more significant steric bulk. Its lower electronegativity compared to fluorine results in different electronic effects on the aromatic ring. Chloro-substituents can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding.[4]
These fundamental differences in physicochemical properties are the primary drivers of the observed variations in bioactivity between chloro- and fluoro-substituted pyrazole analogs.
Comparative Bioactivity: A Tale of Two Halogens
Direct, head-to-head comparative studies of chloro- and fluoro-substituted pyrazole analogs across a wide range of biological targets are not abundant in the literature. However, by examining studies that include both types of substitutions, we can discern important trends.
Antimicrobial Activity: A Clear Distinction
A study on the antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives provides a clear, direct comparison of chloro- and fluoro-substituted analogs against various Gram-positive bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined for a series of compounds.
| Compound ID | R Group | S. aureus (MRSA) MIC (μg/mL) | B. subtilis MIC (μg/mL) | E. faecalis MIC (μg/mL) |
| 8 | 2-F | >50 | >50 | >50 |
| 9 | 4-F | >50 | >50 | >50 |
| 10 | 4-Cl | 3.12 | 6.25 | 3.12 |
| 19 | 2-Cl, 4-F | 1.56 | 3.12 | 1.56 |
| 20 | 2-Cl, 5-F | 1.56 | 3.12 | 3.12 |
Data synthesized from Ali et al., 2022.[5]
From this data, a clear trend emerges: the chloro-substituted pyrazole derivatives (e.g., compound 10 ) exhibit significantly greater antibacterial activity than their fluoro-substituted counterparts (compounds 8 and 9 ), which were largely inactive.[5] Interestingly, compounds with mixed halogen substitutions (chloro and fluoro, compounds 19 and 20 ) also demonstrated potent activity, suggesting a complex interplay of electronic and steric factors in determining antimicrobial efficacy.[5]
Anticancer and Anti-inflammatory Activity: A More Nuanced Picture
While direct comparative studies are less common for anticancer and anti-inflammatory activities, we can infer trends from the broader literature.
Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of both chloro- and fluoro-substituted pyrazole derivatives against a range of cancer cell lines.[6][7][8] For instance, a series of novel diphenyl pyrazole–chalcone derivatives showed that compounds with a 4-chlorophenyl substituent at the N1 position of the pyrazole ring were among the most potent, with IC50 values in the low micromolar range against various cancer cell lines.[9] Similarly, studies on halogenated phenoxychalcones and their corresponding pyrazolines have highlighted compounds with chloro substitutions as highly active cytotoxic agents against breast cancer cells.
Anti-inflammatory Activity: The most well-known fluoro-substituted pyrazole is Celecoxib, a selective COX-2 inhibitor. Its trifluoromethyl group is a key feature contributing to its selectivity and potency. Conversely, a study on new pyrazole derivatives identified a compound with a 4-chlorophenyl substituent as having optimal anti-inflammatory activity, comparable to the reference drugs diclofenac and celecoxib. This suggests that both chloro and fluoro substitutions can lead to potent anti-inflammatory agents, with the specific substitution pattern and overall molecular structure dictating the precise mechanism and level of activity.
Experimental Protocols for Bioactivity Assessment
To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Test Compounds: Dissolve the chloro- and fluoro-substituted pyrazole analogs in dimethyl sulfoxide (DMSO) to create a stock solution of known concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Assay Setup: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 50 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Inoculation: Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well containing the test compound.
-
Controls: Include a positive control (wells with MHB and bacteria, but no compound) and a negative control (wells with MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Benzoic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics.[1] Its inherent drug-like properties and synthetic accessibility have cemented its status as a "privileged structure."[2] When coupled with a benzoic acid moiety, the resulting pyrazole benzoic acid derivatives present a versatile platform for targeting a wide array of biological targets, from kinases implicated in cancer to enzymes involved in inflammation and metabolic disorders.[3][4][5]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole benzoic acids. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between chemical structure and biological function, grounded in experimental data and established protocols. Our objective is to furnish a practical and insightful resource for the rational design of next-generation therapeutic agents based on this potent scaffold.
The Core Scaffold and Key Points of Modification
The foundational pyrazole benzoic acid structure offers multiple positions for chemical modification, each influencing the molecule's pharmacological profile in a distinct manner. Understanding the impact of substituents at these key positions is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points on the pyrazole benzoic acid scaffold.
The primary points for SAR exploration on the pyrazole benzoic acid scaffold include:
-
The Pyrazole Ring (Positions 1, 3, 4, and 5): Substituents on the pyrazole core can profoundly impact target binding, selectivity, and metabolic stability. The nature of the substituent (e.g., alkyl, aryl, halogen) and its position are critical determinants of activity.
-
The Benzoic Acid Moiety: The carboxylic acid group is often crucial for interacting with specific residues in the target protein, such as forming salt bridges or hydrogen bonds. Its position on the phenyl ring (ortho, meta, or para) can alter the geometry of this interaction.
-
The Phenyl Ring of the Benzoic Acid: Substitution on this ring can modulate electronic properties, lipophilicity, and steric interactions within the binding pocket.
-
Linker between the Pyrazole and Benzoic Acid: While often a direct bond, the introduction of a linker (e.g., amide, ether) can provide additional points of interaction and optimize the orientation of the two ring systems.
Comparative Analysis of Biological Activities
The versatility of the pyrazole benzoic acid scaffold is evident in the diverse range of biological activities exhibited by its derivatives. Here, we compare the SAR of these compounds in key therapeutic areas, supported by experimental data.
Anticancer Activity: Targeting Kinases and Other Cancer-Related Proteins
The pyrazole nucleus is a prominent feature in numerous FDA-approved kinase inhibitors.[2] Pyrazole benzoic acid derivatives have shown significant promise as anticancer agents by targeting various kinases and other proteins involved in cancer progression.[5][6]
Structure-Activity Relationship Insights:
A quantitative structure-activity relationship (QSAR) study on a series of pyrazole derivatives revealed that specific substitutions are critical for potent antiproliferative activity against human colorectal adenocarcinoma cells (HT-29).[7] For instance, compounds with a 3,5-dimethyl-pyrazole core and specific substitutions on an acetamide moiety showed IC50 values in the sub-micromolar range.[7]
| Compound ID | Modifications | Target Cell Line | IC50 (µM) | Reference |
| Compound 26 | 3,5-dimethyl-pyrazole with specific acetamide substitution | HT-29 | 0.182 | [7] |
| Compound 31 | 3,5-dimethyl-pyrazole with specific acetamide substitution | HT-29 | 0.172 | [7] |
| Compound 35 | 3,5-dimethyl-pyrazole with specific acetamide substitution | HT-29 | 0.166 | [7] |
| Compound 36 | 3,5-dimethyl-pyrazole with specific acetamide substitution | HT-29 | 0.024 | [7] |
| Vemurafenib (Ref) | - | HT-29 | 1.52 | [7] |
Causality Behind Experimental Choices: The selection of HT-29, a well-characterized colorectal cancer cell line, allows for a standardized comparison of antiproliferative activity. The use of a known kinase inhibitor like vemurafenib as a reference provides a benchmark for evaluating the potency of the newly synthesized compounds.
Caption: SAR workflow for enhancing anticancer activity.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
Chronic inflammation is a key factor in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used therapeutics.[8] Pyrazole derivatives, such as celecoxib, are well-known selective COX-2 inhibitors.[9] Pyrazole benzoic acids have also been investigated as potent anti-inflammatory agents.[10]
Structure-Activity Relationship Insights:
A study of pyridine-based thiadiazole derivatives, where one analog featured a benzoic acid substitution (NTD3), identified it as a potent anti-inflammatory agent.[10] Molecular docking studies suggested that this compound exhibits a strong binding affinity to the COX-2 enzyme.[10]
| Compound ID | Key Feature | In-vivo Model | Anti-inflammatory Activity | Reference |
| NTD3 | Benzoic acid substitution | Carrageenan-induced paw edema | Potent activity | [10] |
| Diclofenac (Ref) | - | Carrageenan-induced paw edema | Standard | [10] |
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening potential anti-inflammatory drugs. It allows for the measurement of a compound's ability to reduce acute inflammation.
Antibacterial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of antibacterial activity.[3]
Structure-Activity Relationship Insights:
The substitution pattern on the phenyl ring of pyrazole benzoic acid derivatives has been shown to significantly influence their antibacterial potency. For example, fluoro-substitutions on the phenyl ring can increase activity.[11]
| Compound Class | Key Feature | Target Bacteria | Activity | Reference |
| Phenyl-substituted pyrazoles | Fluoro-substitutions | Gram-positive bacteria | Increased activity | [11] |
| Mixed halide derivatives | - | Gram-positive strains | Potent inhibitors | [11] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for the synthesis and biological evaluation of pyrazole benzoic acid derivatives.
General Synthesis of Pyrazole Benzoic Acids
A common and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles involves the reaction of a chalcone intermediate with a hydrazine derivative.[3]
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve an appropriate acetophenone and benzaldehyde in ethanol.
-
Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone.
-
Filter, wash with water, and recrystallize the crude product from a suitable solvent.
Step 2: Cyclization to form the Pyrazole Ring
-
Reflux a mixture of the synthesized chalcone and a substituted hydrazine (e.g., 4-hydrazinobenzoic acid) in a suitable solvent like ethanol or acetic acid for several hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated pyrazole derivative by filtration.
-
Purify the product by recrystallization or column chromatography.
Caption: General synthetic workflow for pyrazole benzoic acids.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (pyrazole benzoic acid derivatives) and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This assay is a standard method for evaluating the anti-inflammatory properties of compounds in an animal model.
Protocol:
-
Fast adult rats overnight.
-
Administer the test compounds or a reference drug (e.g., diclofenac) orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The pyrazole benzoic acid scaffold is a remarkably versatile and promising platform in medicinal chemistry. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the pyrazole and benzoic acid moieties can lead to the development of highly potent and selective agents for a range of therapeutic applications, including oncology, inflammation, and infectious diseases.
Future research in this area should focus on:
-
Exploring Novel Substitutions: Systematic exploration of a wider range of substituents at all modifiable positions to build more comprehensive SAR models.
-
Improving Selectivity: Designing derivatives with enhanced selectivity for specific biological targets to minimize off-target effects and improve the safety profile.
-
Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to guide further rational drug design.
By leveraging the insights from comparative SAR studies and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of pyrazole benzoic acid derivatives.
References
- 1. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies [ouci.dntb.gov.ua]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29 | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In Vitro Comparative Analysis of Pyrazole Inhibitors and Standard Antibiotics: A Guide for Researchers
In the global effort to combat the escalating threat of antimicrobial resistance, the scientific community is tirelessly exploring novel chemical scaffolds with the potential to yield new classes of antibiotics. Among these, pyrazole derivatives have emerged as a particularly promising area of research, demonstrating significant in vitro activity against a broad spectrum of bacterial pathogens, including multidrug-resistant strains.[1] This guide provides a comprehensive in vitro comparison of the efficacy of select pyrazole inhibitors against standard-of-care antibiotics, supported by established experimental protocols and comparative data. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge to critically evaluate the potential of this compelling class of compounds.
The Imperative for New Antimicrobials
The diminishing efficacy of existing antibiotics has created a pressing need for innovative therapeutic agents.[2] Pyrazole, a five-membered heterocyclic ring, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][3] Recent investigations into pyrazole derivatives have revealed their potent antimicrobial properties, positioning them as strong candidates for further development.[4][5]
Unraveling the Mechanism of Action: A Look at Pyrazole Inhibitors
The antibacterial effects of pyrazole derivatives are often attributed to their ability to interfere with essential bacterial processes. A notable mechanism of action for some pyrazole compounds is the inhibition of DNA gyrase and topoisomerase IV.[4][6] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the disruption of DNA supercoiling and ultimately, cell death.[4] This targeted approach offers a significant advantage, as these enzymes are present in bacteria but absent in humans, suggesting a potential for selective toxicity.[7]
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by pyrazole derivatives, disrupting DNA replication.
Quantitative Efficacy Assessment: The Minimum Inhibitory Concentration (MIC) Assay
To objectively compare the potency of pyrazole inhibitors against standard antibiotics, the Minimum Inhibitory Concentration (MIC) assay is the gold standard. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is a widely used and highly accurate technique for determining MIC values and allows for the simultaneous testing of multiple compounds against various bacterial strains.[10]
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized procedure for determining the MIC of pyrazole inhibitors and standard antibiotics.
Materials:
-
Test compounds (pyrazole inhibitors and standard antibiotics)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
-
Serial Dilutions:
-
Perform two-fold serial dilutions of the test compounds in CAMHB directly in the 96-well plates to achieve a range of concentrations.
-
-
Inoculation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Reading the Results:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
-
Caption: Experimental workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).
Comparative In Vitro Activity: Pyrazole Inhibitors vs. Standard Antibiotics
The following table summarizes representative MIC values (in µg/mL) for several pyrazole derivatives compared to standard antibiotics against common Gram-positive and Gram-negative bacteria. Lower MIC values are indicative of higher potency.
| Compound/Antibiotic | S. aureus (Gram-positive) | E. coli (Gram-negative) | A. baumannii (Gram-negative) | MRSA (Resistant Gram-positive) |
| Pyrazole Derivatives | ||||
| Pyrazole-Hydrazone (e.g., 6) | 0.78-1.56[4] | - | 0.78-1.56[4] | - |
| 1,3-Diphenyl Pyrazole (e.g., 12) | 1-8[4] | 1[4] | - | 1-32[4] |
| Triazine-Fused Pyrazole (e.g., 32) | - | - | - | - |
| Pyrano[2,3-c] Pyrazole (e.g., 5c) | 50[6] | 6.25[6] | - | - |
| Standard Antibiotics | ||||
| Ciprofloxacin | - | - | - | - |
| Moxifloxacin | 2[4] | - | - | - |
| Gatifloxacin | 1-8[4] | - | - | - |
| Tetracycline | - | - | - | - |
| Amoxicillin | - | - | - | 0.0306 (vs. S. pneumoniae)[11] |
Note: Data is compiled from multiple sources and represents a range of observed activities. Direct comparison should be made with caution as experimental conditions may vary between studies.
Interpretation of Findings and Future Directions
The compiled data highlights the significant potential of pyrazole derivatives as a novel class of antibacterial agents. Several key observations can be made:
-
Broad-Spectrum Activity: Many pyrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[2][4]
-
Potency Against Resistant Strains: Notably, some pyrazole compounds have demonstrated efficacy against methicillin-resistant S. aureus (MRSA), a notoriously difficult-to-treat pathogen.[3][4]
-
Comparable or Superior Potency: In some instances, pyrazole derivatives have shown MIC values comparable or even superior to standard antibiotics like moxifloxacin and gatifloxacin.[4] For example, 1,3-diphenyl pyrazole derivatives showed better activity against an E. coli strain than moxifloxacin.[4]
While these in vitro results are highly encouraging, further research is essential to fully realize the therapeutic potential of pyrazole inhibitors. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and comprehensive toxicity assessments. The versatility of the pyrazole scaffold provides a fertile ground for medicinal chemists to design and synthesize next-generation antimicrobial agents to address the urgent global health challenge of antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Efficacy of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic Acid Derivatives in Cancer Cell Lines: A Comparative Guide
Introduction: The Emerging Role of Pyrazole Scaffolds in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] The structural versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity and selectivity against different cancer targets. Numerous pyrazole-containing compounds have been investigated and have shown efficacy by targeting various mechanisms crucial for cancer cell survival and proliferation, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling proteins like kinases.[3][4][5]
This guide focuses on the therapeutic potential of a specific class of pyrazole derivatives: those derived from the 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid scaffold. While direct, extensive research on this specific scaffold is emerging, we can infer its potential by examining the performance of structurally related pyrazole-benzoic acid compounds. This guide will provide a comparative analysis of the efficacy of these related derivatives against various cancer cell lines, delve into their mechanisms of action, and provide detailed experimental protocols for their evaluation. The insights presented here are intended to guide researchers in the design and assessment of novel anticancer agents based on this promising chemical framework.
Comparative Efficacy of Pyrazole-Based Anticancer Agents
The anticancer activity of pyrazole derivatives is typically evaluated by their cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a standard metric for this assessment. A lower IC50 value indicates a higher potency of the compound.
While specific IC50 data for this compound derivatives are not extensively available in the public domain, the following table summarizes the cytotoxic activity of various other pyrazole derivatives to provide a comparative context for their potential efficacy.
| Compound Class/Derivative | Cancer Cell Line(s) | IC50 (µM) | Key Findings & Reference |
| Pyrazolo[1,5-a]pyrimidines | HeLa (Cervical), DU-145 (Prostate) | 10.41 - 10.77 | Exhibited potent activity, comparable to Doxorubicin in some cases. |
| Indole-linked Pyrazoles | HCT116 (Colon), MCF7 (Breast), HepG2 (Liver), A549 (Lung) | < 23.7 | Showed moderate to excellent cytotoxicity, with some derivatives outperforming Doxorubicin. Also inhibited CDK2.[2] |
| Polysubstituted Pyrazoles | HepG2 (Liver) | 2 | Demonstrated higher potency than the standard drug Cisplatin. |
| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7 (Breast), A549 (Lung), PC-3 (Prostate) | 3.9 - 35.5 | Showed significant cytotoxicity and were found to inhibit the anti-apoptotic protein Bcl-2. |
| Pyrazolyl Chalcones | HCT116 (Colon) | 6.76 | Displayed potent and selective activity against colorectal carcinoma. |
| Pyrazolo[3,4-d]pyrimidines | A549 (Lung), HCT116 (Colon) | 8.21 - 19.56 | Demonstrated potent cytotoxicity and significant inhibition of both wild-type and mutant EGFR.[2] |
| Pyrazol-4-yl-1,2,4-triazole-3-thiols | HT-29 (Colon), MCF-7 (Breast), A-549 (Lung) | 1.20 - 2.93 | Showed potent anti-proliferative activity, outperforming celecoxib and erlotinib in some instances.[6] |
This table is a synthesis of data from multiple sources to illustrate the general potency of pyrazole derivatives.
Mechanisms of Action: Inducing Cancer Cell Demise
The efficacy of pyrazole derivatives in cancer therapy stems from their ability to modulate multiple cellular pathways that are often dysregulated in cancer. The two primary mechanisms observed are the induction of apoptosis and the arrest of the cell cycle.
Induction of Apoptosis
Apoptosis is a natural and orderly process of cell death that is essential for normal tissue development and homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled proliferation. Many pyrazole derivatives have been shown to re-activate this process in cancer cells.
One of the key pathways involved is the intrinsic or mitochondrial pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. In healthy cells, the anti-apoptotic proteins keep the pro-apoptotic proteins in check. When a cell is stressed or damaged, the balance shifts, leading to the activation of pro-apoptotic proteins. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases), the executioners of apoptosis.
Several pyrazole derivatives have been reported to induce apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.[7] This shift in the Bax/Bcl-2 ratio is a critical event that commits the cell to apoptosis. The subsequent activation of caspase-3 and caspase-9 further confirms the induction of apoptosis.[5]
Caption: Intrinsic apoptosis pathway induced by pyrazole derivatives.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. It consists of four main phases: G1 (growth), S (DNA synthesis), G2 (preparation for mitosis), and M (mitosis). Checkpoints exist between these phases to ensure that the cell is ready to proceed to the next stage. Cancer cells often have defective checkpoints, allowing them to divide uncontrollably.
Pyrazole derivatives have been shown to induce cell cycle arrest at various phases, most commonly at the G1/S or G2/M transitions.[3][4] For instance, some compounds have been observed to cause an accumulation of cells in the G2/M phase, preventing them from entering mitosis and dividing.[3] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By inhibiting the activity of specific CDKs, these compounds can halt the progression of the cell cycle, thereby preventing the proliferation of cancer cells.
Experimental Protocols
To rigorously evaluate the anticancer efficacy of novel this compound derivatives, a series of well-established in vitro assays are essential. The following are detailed protocols for key experiments.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeable to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazole derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: General workflow for evaluating novel anticancer compounds.
Conclusion and Future Directions
The existing body of research strongly supports the potential of pyrazole-based compounds as effective anticancer agents. While specific data on this compound derivatives remains to be fully elucidated in publicly accessible literature, the comparative analysis of structurally related compounds provides a solid foundation for their investigation. The demonstrated ability of pyrazole derivatives to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines highlights the promise of this chemical scaffold.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to identify the substitutions that enhance potency and selectivity. Furthermore, in-depth mechanistic studies, including the identification of specific molecular targets, will be essential for the rational design of next-generation pyrazole-based anticancer drugs. The protocols and comparative data presented in this guide offer a valuable starting point for researchers dedicated to advancing this promising area of oncology drug discovery.
References
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Navigating the Selectivity of Pyrazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent kinase inhibitors.[1][2][3][4] Its versatility and synthetic tractability have led to a multitude of clinical candidates targeting various kinases crucial in oncology and other therapeutic areas. However, the very nature of the kinome, with its highly conserved ATP-binding pocket, presents a significant challenge: achieving target selectivity.[1] Off-target effects can lead to unforeseen toxicities or even paradoxical pathway activation, confounding experimental results and jeopardizing clinical outcomes.
This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of prominent pyrazole-based kinase inhibitors. Moving beyond a simple catalog of targets, we will delve into the causality behind the experimental choices for assessing selectivity, provide detailed protocols for key assays, and present supporting data to empower you to make informed decisions in your research and development endeavors.
The Imperative of Kinase Inhibitor Selectivity
Protein kinases are integral to cellular signaling, and their dysregulation is a hallmark of many diseases.[1][3][4] While targeting a specific kinase with a small molecule inhibitor is a powerful therapeutic strategy, the high degree of structural similarity across the kinome makes achieving absolute selectivity a formidable task. Most kinase inhibitors exhibit some level of polypharmacology, interacting with multiple kinases to varying degrees.[5] Understanding this cross-reactivity profile is paramount for several reasons:
-
Predicting Off-Target Toxicities: Unintended inhibition of kinases can disrupt normal physiological processes, leading to adverse effects.
-
Elucidating Mechanism of Action: Distinguishing on-target from off-target effects is crucial for accurately interpreting experimental data and understanding the true biological consequences of inhibiting the intended kinase.
-
Discovering New Therapeutic Opportunities: In some cases, off-target activities can be therapeutically beneficial, opening avenues for drug repurposing.
This guide will focus on a selection of noteworthy pyrazole-based inhibitors to illustrate the nuances of their selectivity profiles: Danusertib (PHA-739358) , NVP-AUY922 , AT9283 , and Tozasertib (VX-680) .
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
A comprehensive understanding of a kinase inhibitor's selectivity is built upon a foundation of robust experimental data. A variety of in vitro and cell-based assays are employed to generate this data, each with its own set of advantages and limitations.
In Vitro Biochemical Assays: A Direct Measure of Interaction
Biochemical assays utilize purified recombinant kinases to directly measure the interaction between an inhibitor and its potential targets. These assays are essential for determining the intrinsic affinity and potency of a compound in a controlled environment.
1. Rationale for Method Selection:
-
Binding vs. Activity-Based Assays: Two primary categories of biochemical assays exist. Binding assays , such as the KINOMEscan™ platform, measure the thermodynamic affinity (dissociation constant, Kd) of an inhibitor for a kinase.[6] This approach is independent of ATP concentration and can identify interactions with both active and inactive kinase conformations. Activity-based assays , such as luminescence-based ATP depletion assays (e.g., ADP-Glo™), measure the inhibitor's ability to block the catalytic activity of the kinase (IC50).[7][8] These assays provide a direct measure of functional inhibition. For a comprehensive profile, a combination of both binding and activity-based assays is often ideal.
-
The Gold Standard: Radiometric Assays: Historically, radiometric assays using radio-labeled ATP were considered the gold standard due to their high sensitivity and direct measurement of substrate phosphorylation.[9][10] However, concerns over safety and waste disposal have led to the widespread adoption of non-radioactive methods.
-
Modern High-Throughput Platforms: Luminescence and fluorescence-based assays have become the workhorses of modern kinase profiling due to their scalability, sensitivity, and safety.[10][11][12] They offer a reliable and efficient means to screen inhibitors against large panels of kinases.
2. Experimental Protocol: Luminescence-Based Kinase Activity Assay (ADP-Glo™)
This protocol outlines a typical procedure for determining the IC50 of a pyrazole-based inhibitor against a panel of kinases using a luminescence-based assay that quantifies ADP production.[7][8]
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
Pyrazole-based inhibitor (e.g., Danusertib) stock solution (10 mM in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells of the 384-well plate.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of a solution containing the kinase substrate and ATP (at a concentration near the Km for each specific kinase) to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal in each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
3. Diagram of the Biochemical Assay Workflow:
Caption: Workflow for a luminescence-based biochemical kinase assay.
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are invaluable, they do not fully recapitulate the complex environment inside a living cell. Cell-based assays are therefore a critical next step to confirm that an inhibitor can access its target within the cell and exert its effect in the presence of endogenous ATP concentrations, cellular transport mechanisms, and potential metabolic degradation.
1. Rationale for Method Selection:
-
Target Engagement vs. Phenotypic Readout: Cell-based assays can either directly measure the binding of the inhibitor to its target (target engagement ) or measure a downstream consequence of target inhibition (phenotypic readout ), such as inhibition of substrate phosphorylation or effects on cell proliferation. Target engagement assays provide a more direct measure of the inhibitor's interaction with its intended and unintended targets in a cellular context.
-
NanoBRET™ Technology: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a powerful method for quantifying compound binding to specific kinases in living cells.[13][14][15][16][17][18][19] It relies on energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A competing inhibitor will displace the tracer, leading to a decrease in the BRET signal, which can be used to determine the inhibitor's intracellular affinity (IC50).
2. Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol provides a step-by-step guide for performing a NanoBRET™ Target Engagement assay.[13][14][15]
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
DPBS and Trypsin-EDTA
-
NanoLuc®-Kinase fusion vector
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Tracer and Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Pyrazole-based inhibitor
-
White, opaque 384-well assay plates
-
Luminometer capable of dual-filtered luminescence measurement (460 nm and 618 nm)
Procedure:
-
Cell Transfection:
-
Culture HEK293 cells to 80-90% confluency.
-
Transiently transfect the cells with the NanoLuc®-Kinase fusion vector using a suitable transfection reagent.
-
Incubate for 24 hours to allow for expression of the fusion protein.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM™ with 4% FBS to a density of 2 x 10⁵ cells/mL.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the pyrazole-based inhibitor.
-
Add the NanoBRET™ Tracer to the cell suspension at a pre-determined optimal concentration.
-
Dispense the cell suspension containing the tracer into the assay plate.
-
Add the diluted inhibitor or vehicle control to the wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes, measuring donor emission (460 nm) and acceptor emission (618 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio (acceptor emission / donor emission) for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.[13]
-
3. Diagram of the NanoBRET™ Assay Principle:
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Comparative Cross-Reactivity Profiles
To provide a clear comparison, the following tables summarize the cross-reactivity data for Danusertib, NVP-AUY922, AT9283, and Tozasertib. The data is presented as Kd (dissociation constant) in nanomolars (nM), where a lower value indicates a stronger binding affinity.
Table 1: On-Target and Key Off-Target Affinities (Kd in nM) of Selected Pyrazole-Based Inhibitors
| Kinase Target | Danusertib (PHA-739358) | NVP-AUY922 | AT9283 | Tozasertib (VX-680) |
| Primary Target(s) | ||||
| AURKA | 13 | - | 3.4 | 0.6 |
| AURKB | 79 | - | 1.8 | 18 |
| AURKC | 61 | - | - | 4.6 |
| HSP90α/β | - | 13 / 21 | - | - |
| JAK2 | - | - | 1.2 | - |
| JAK3 | - | - | 1.1 | - |
| Key Off-Targets | ||||
| ABL1 | 25 | - | 2.2 | - |
| ABL1 (T315I) | 25 | - | 30 | - |
| FGFR1 | 47 | - | - | - |
| RET | 31 | - | - | - |
| TRKA | 31 | - | - | - |
| FLT3 | - | - | 30 | - |
| RIPK1 | - | - | - | 20 |
Data Interpretation and Insights:
-
Danusertib (PHA-739358): Primarily an Aurora kinase inhibitor, Danusertib also demonstrates potent, low nanomolar inhibition of several receptor tyrosine kinases, including ABL, RET, and FGFR1.[20][21][22][23][24] This polypharmacology, particularly its activity against the T315I mutant of ABL, has been explored for its therapeutic potential in imatinib-resistant leukemias.[21]
-
NVP-AUY922: This compound is a highly potent inhibitor of the molecular chaperone HSP90.[25][26][27] While its primary targets are not kinases, HSP90 is essential for the stability and function of numerous client proteins, many of which are kinases involved in oncogenic signaling pathways. Therefore, its anti-cancer effects are mediated through the indirect inhibition of multiple kinase signaling pathways.
-
AT9283: AT9283 is a multi-targeted inhibitor with potent activity against Aurora kinases and Janus kinases (JAK2 and JAK3).[28][29] Its dual activity against these two important classes of kinases has been investigated for the treatment of myeloproliferative disorders.[29]
-
Tozasertib (VX-680): Tozasertib is a pan-Aurora kinase inhibitor with particularly high potency against AURKA.[30] Notably, it also binds to RIPK1 with a Kd of 20 nM, an interaction that is being explored for its role in regulating cell death pathways.[30]
Conclusion: A Call for Rigorous and Comprehensive Profiling
The pyrazole scaffold remains a highly valuable framework for the development of kinase inhibitors. However, as this guide has illustrated, even highly potent inhibitors often exhibit a degree of cross-reactivity that can have significant biological and clinical implications. A thorough understanding of an inhibitor's selectivity profile is not merely an academic exercise but a critical component of rigorous scientific investigation and successful drug development.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.jp]
- 15. eubopen.org [eubopen.org]
- 16. carnabio.com [carnabio.com]
- 17. biorxiv.org [biorxiv.org]
- 18. NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening | Springer Nature Experiments [experiments.springernature.com]
- 19. promega.com [promega.com]
- 20. selleckchem.com [selleckchem.com]
- 21. medkoo.com [medkoo.com]
- 22. adooq.com [adooq.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. apexbt.com [apexbt.com]
- 25. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. selleckchem.com [selleckchem.com]
- 27. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. files01.core.ac.uk [files01.core.ac.uk]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis
Welcome to a comprehensive guide on the synthesis of pyrazoles, a cornerstone of heterocyclic chemistry. Pyrazole and its derivatives are not just another class of organic compounds; they are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals such as the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[1] Their widespread application in agrochemicals and materials science further underscores the need for efficient, selective, and sustainable synthetic methods.[2][3]
This guide moves beyond a simple recitation of methods. As researchers and drug development professionals, our goal is to understand the underlying principles that govern these reactions. We will explore the causality behind experimental choices, compare the performance of various synthetic routes with supporting data, and provide actionable protocols grounded in authoritative literature.
Part 1: Foundational Synthesis Strategies
The classical methods for pyrazole synthesis have remained relevant for over a century due to their reliability and simplicity. Understanding these foundational reactions is crucial before exploring modern advancements.
The Knorr Pyrazole Synthesis: The Workhorse Reaction
First reported by Ludwig Knorr in 1883, this reaction is arguably the most fundamental and widely used method for creating the pyrazole ring.[1][4][5] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[6][7]
Mechanism and Rationale: The reaction begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[8] This is followed by dehydration to form a hydrazone intermediate. An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[8] The use of an acid catalyst is critical as it protonates a carbonyl group, rendering it more electrophilic and susceptible to the initial nucleophilic attack by the weakly basic hydrazine.[6][7]
Diagram: Mechanism of the Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.
Advantages:
-
Simplicity: The reaction is straightforward and often requires simple reagents and conditions.[1]
-
High Yields: Due to the formation of a stable aromatic product, yields are often good to excellent.[9]
Challenges - The Regioselectivity Problem: A significant drawback arises when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The initial condensation can occur at either of the two different carbonyl groups, leading to a mixture of two regioisomeric pyrazoles.[1][2] This often necessitates difficult separation procedures.
Recent studies have shown that the choice of solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve the selectivity, in some cases up to a 99:1 ratio in favor of one isomer, by modulating the relative reactivity of the carbonyl groups.[10]
The Pechmann Pyrazole Synthesis: A Cycloaddition Approach
Discovered by Hans von Pechmann, this method utilizes a [3+2] cycloaddition reaction between an alkyne and diazomethane (or its derivatives) to form the pyrazole ring.[11][12]
Mechanism and Rationale: This reaction is a classic example of a 1,3-dipolar cycloaddition. The diazomethane acts as the 1,3-dipole, and the alkyne serves as the dipolarophile. The concerted or stepwise addition leads to a non-aromatic 3H-pyrazole intermediate, which then tautomerizes to the stable aromatic pyrazole.[13]
Diagram: Pechmann Pyrazole Synthesis via 1,3-Dipolar Cycloaddition
Caption: Mechanism of the Pechmann pyrazole synthesis.
Advantages:
-
Directness: It provides a direct route to the pyrazole core from simple building blocks.
Challenges:
-
Hazardous Reagents: The use of diazomethane, which is explosive and toxic, is a significant safety concern.[13]
-
Limited Substrate Scope: The classical method is often limited in its applicability to different substrates.[13]
-
Regioselectivity: Similar to the Knorr synthesis, using unsymmetrical alkynes can lead to mixtures of regioisomers.
Part 2: Modern Methodologies for Enhanced Efficiency and Sustainability
Driven by the demands of drug discovery and a growing emphasis on sustainable practices, modern synthetic chemistry has introduced powerful new tools for pyrazole synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a key technology for accelerating organic reactions.[14] In pyrazole synthesis, it dramatically reduces reaction times from hours to minutes and often improves yields.[15][16]
Rationale: Microwave energy directly and efficiently heats the solvent and reactants, leading to a rapid increase in temperature and pressure. This high-energy environment accelerates the rate-determining steps of the condensation and cyclization reactions.[14] The technique is particularly effective for Knorr-type syntheses, often allowing them to be performed in greener solvents like water or even under solvent-free conditions.[3][17]
Flow Chemistry
Continuous flow synthesis offers significant advantages over traditional batch methods, particularly regarding safety, scalability, and process control.[18][19]
Rationale: In a flow system, reactants are continuously pumped and mixed in a heated reactor coil or chip.[20] This setup allows for precise control over temperature, pressure, and residence time. The small reactor volume significantly enhances safety, especially when dealing with hazardous intermediates.[18] For instance, a four-step continuous flow process has been developed to convert anilines into pyrazoles, where hazardous hydrazine derivatives are generated and consumed in situ, avoiding their isolation.[18]
Diagram: A Simplified Continuous Flow Workflow
Caption: Workflow for a two-component flow synthesis.
Green Chemistry Approaches
The principles of green chemistry aim to reduce the environmental impact of chemical processes.[21][22] For pyrazole synthesis, this often involves:
-
Solvent-Free Reactions: Conducting reactions by grinding solids together, sometimes with a catalytic amount of an ionic liquid like tetrabutylammonium bromide (TBAB), eliminates the need for harmful organic solvents.[3]
-
Aqueous Media: Using water as a solvent is a highly effective green strategy.[23][24]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, maximizing atom economy and reducing waste.[23][25]
Part 3: Comparative Performance and Experimental Data
To provide a clear, objective comparison, the following table summarizes the performance of different synthetic methods based on published experimental data.
| Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages | Ref. |
| Classical Knorr (Reflux) | 1 - 24 hours | 59 - 98% | Simplicity, well-established | Long reaction times, regioselectivity issues | [2] |
| Pechmann (Cycloaddition) | Varies | 43 - 73% | Direct route from simple precursors | Use of hazardous diazomethane, regioselectivity | [26] |
| Microwave-Assisted | 4 - 70 minutes | 82 - 96% | Drastically reduced time, high yields | Requires specialized equipment | [15][16] |
| Flow Chemistry | 2 - 10 minutes (residence time) | 51 - 90% | Enhanced safety, scalability, process control | High initial equipment cost | [18][20] |
| Solvent-Free (TBAB) | 2 - 4 hours | 75 - 86% | Environmentally friendly, simple workup | May not be suitable for all substrates | [3] |
| Aqueous Media (MCR) | 1 - 3 hours | ~90% | Green solvent, high atom economy | Can be sensitive to substrate solubility | [23] |
Part 4: Detailed Experimental Protocols
The following protocols are adapted from peer-reviewed literature and serve as validated starting points for laboratory synthesis.
Protocol 1: Classical Knorr Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles[2]
This protocol describes a highly regioselective synthesis at room temperature.
-
Reactants:
-
1,3-Diketone (1.0 mmol)
-
Arylhydrazine (1.0 mmol)
-
N,N-dimethylacetamide (DMA) (2 mL)
-
-
Procedure:
-
To a solution of the 1,3-diketone in DMA, add the arylhydrazine at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.
-
-
Expected Outcome: Gosselin et al. report yields ranging from 59% to 98% for various substituted pyrazoles using this method.[2]
Protocol 2: Microwave-Assisted Synthesis of Dihydro-Pyrazoles[15]
This protocol highlights the speed and efficiency of microwave-assisted synthesis.
-
Reactants:
-
Substituted Dibenzalacetone (Chalcone) (1.0 mmol)
-
Substituted Hydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Sodium Hydroxide (2.5 mmol)
-
-
Procedure:
-
In a microwave reaction vessel, dissolve the chalcone and hydrazine in ethanol.
-
Add sodium hydroxide and ensure the solution becomes alkaline.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100 W and 75 °C for 15-70 minutes, monitoring the reaction by TLC.
-
After completion, cool the vessel. The product will typically precipitate.
-
Filter the precipitate under vacuum, wash with water and cold ethanol.
-
Recrystallize the crude product from a suitable solvent to yield the pure pyrazole derivative.
-
-
Expected Outcome: This method provides rapid access to pyrazole derivatives in good yields, demonstrating a significant time savings over conventional heating.[15]
Conclusion
The synthesis of pyrazoles has evolved significantly from the foundational Knorr and Pechmann reactions. While these classical methods remain valuable, modern techniques such as microwave-assisted synthesis and continuous flow chemistry offer profound advantages in terms of speed, efficiency, safety, and scalability. Furthermore, the integration of green chemistry principles is paving the way for more sustainable manufacturing of these vital heterocyclic compounds.
For the practicing scientist, the choice of method will depend on the specific target molecule, available equipment, scale, and desired environmental footprint. By understanding the mechanistic rationale and comparative performance of each approach, researchers can make informed decisions to optimize the synthesis of novel pyrazole-based molecules for a wide array of applications.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Pechmann Pyrazole Synthesis [drugfuture.com]
- 12. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 13. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors [mdpi.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. galchimia.com [galchimia.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Antibacterial Mechanism of Pyrazole Compounds
The relentless rise of antibiotic-resistant bacteria poses a significant global health threat, demanding the discovery of novel antibacterial agents with unconventional mechanisms of action.[1] Pyrazole derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antibacterial effects against drug-resistant pathogens.[2][3][4] However, identifying a compound's antibacterial activity is merely the first step. To advance a promising pyrazole candidate through the drug development pipeline, a rigorous and systematic validation of its mechanism of action (MoA) is paramount.
This guide provides an in-depth, experience-driven framework for researchers to dissect and validate the antibacterial MoA of novel pyrazole compounds. We will move beyond simple screening assays to build a self-validating experimental narrative, explaining not just what to do, but why each step is critical for generating robust, publishable data.
Part 1: Foundational Activity Assessment - The Baseline for All Mechanistic Studies
Before investigating how a compound works, we must first quantify how well it works. The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for this, defining the lowest concentration of an agent that prevents the visible growth of a microorganism.[5][6]
Core Experiment: Broth Microdilution MIC Assay
This method is the gold standard for quantitative susceptibility testing due to its reproducibility and efficiency.[7][8]
Experimental Protocol: Broth Microdilution MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours), select 3-5 morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Causality Check: Using fresh colonies ensures the bacteria are in a viable, metabolically active state.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical standardization step, corresponding to approximately 1-2 x 10⁸ CFU/mL, ensuring inter-experiment comparability.[8][9]
-
Dilute this standardized suspension to achieve a final target concentration of ~5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of the pyrazole compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8]
-
Causality Check: CAMHB is the recommended medium as it has low levels of inhibitors (e.g., sulfonamide, trimethoprim) that could interfere with the compound's activity and is standardized for cation concentration, which is crucial for the activity of many antibiotics.[6]
-
The typical final volume in each well is 100 µL.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well, except for a sterility control well (broth only).
-
Include a growth control well (bacteria and broth, no compound).
-
Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the pyrazole compound at which there is no visible turbidity (growth) as observed by the naked eye.[5]
-
Data Presentation: Comparative MIC Values
Summarize the data in a table to compare the pyrazole compound's efficacy against known antibiotics and across different bacterial strains, including resistant phenotypes.
| Compound | S. aureus (ATCC 29213) | MRSA (ATCC 43300) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| Pyrazole Analog PZA-1 | 2 µg/mL | 4 µg/mL | 8 µg/mL | 32 µg/mL |
| Ciprofloxacin | 0.5 µg/mL | 8 µg/mL | 0.015 µg/mL | 0.25 µg/mL |
| Vancomycin | 1 µg/mL | 1 µg/mL | >128 µg/mL | >128 µg/mL |
Table 1: Hypothetical MIC data for a novel pyrazole compound (PZA-1) compared to standard antibiotics. This data helps contextualize the compound's potency and spectrum of activity.
Part 2: Deconstructing the Mechanism - A Multi-Pronged Investigative Approach
Once potent activity is confirmed, the investigation pivots to the MoA. Pyrazole derivatives have been reported to act via several mechanisms.[1][3] We will explore experimental workflows to validate the most prominent ones.
Workflow for MoA Validation
Below is a logical workflow for dissecting a compound's antibacterial mechanism, starting from broad cellular effects and narrowing down to specific molecular targets.
A logical workflow for antibacterial MoA validation.
Mechanism 1: Inhibition of DNA Gyrase and Topoisomerases
A well-documented mechanism for pyrazole compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication and repair.[10][11][12] This action mimics that of the highly successful quinolone class of antibiotics.
Core Experiment: In Vitro DNA Gyrase Supercoiling Assay
This assay directly measures the enzyme's activity and its inhibition by the test compound. It relies on the principle that supercoiled plasmid DNA and relaxed DNA migrate differently during agarose gel electrophoresis.
Experimental Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Setup:
-
In a microcentrifuge tube, combine DNA gyrase buffer, relaxed plasmid DNA (the substrate), ATP, and varying concentrations of the pyrazole compound. Include a positive control (e.g., Ciprofloxacin) and a no-enzyme control.
-
Causality Check: ATP is required for the gyrase's supercoiling activity. Its inclusion ensures the assay is measuring true enzymatic function.
-
-
Enzyme Addition & Incubation:
-
Add a standardized amount of purified E. coli or S. aureus DNA gyrase to initiate the reaction.
-
Incubate at 37°C for 1 hour.
-
-
Reaction Termination & Analysis:
-
Stop the reaction by adding a quench buffer containing SDS and proteinase K to digest the enzyme.
-
Analyze the DNA topology by running the samples on a 1% agarose gel.
-
-
Data Interpretation:
-
In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form, which migrates faster on the gel.
-
An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by densitometry.
-
Data Presentation: Comparative DNA Gyrase Inhibition
| Compound | S. aureus DNA Gyrase IC₅₀ | E. coli DNA Gyrase IC₅₀ |
| Pyrazole Analog PZA-1 | 1.5 µg/mL | 5.0 µg/mL |
| Ciprofloxacin | 0.8 µg/mL | 0.1 µg/mL |
Table 2: Hypothetical IC₅₀ values for PZA-1 against DNA gyrase from Gram-positive and Gram-negative bacteria, benchmarked against Ciprofloxacin.
Mechanism 2: Disruption of Bacterial Cell Membrane Integrity
Some pyrazoles act by disrupting the bacterial membrane, a mechanism that can lead to rapid cell death and is less prone to resistance development.[2][3] This can be validated by measuring changes in membrane potential and permeability.
Core Experiment: Membrane Potential Assay with DiSC₃(5) Dye
Voltage-sensitive dyes like DiSC₃(5) are invaluable for measuring membrane potential.[13][14] This dye accumulates in polarized (healthy) bacterial membranes, where its fluorescence is quenched. Depolarization of the membrane releases the dye into the cytoplasm, causing a significant increase in fluorescence.[15]
Experimental Protocol: Fluorometric Membrane Potential Assay
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash with a suitable buffer (e.g., PBS with 0.1% glucose).
-
Resuspend the cells to a standardized optical density (e.g., OD₆₀₀ of 0.2).
-
Causality Check: Using mid-log phase cells ensures a high proportion of viable bacteria with an established membrane potential.
-
-
Dye Loading:
-
Add DiSC₃(5) dye to the cell suspension (final concentration typically 0.5-2 µM) and incubate in the dark until the fluorescence signal stabilizes (quenching is complete).[14]
-
-
Measurement:
-
Transfer the cell/dye mixture to a fluorometer plate.
-
Record a baseline fluorescence reading.
-
Add the pyrazole compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Monitor the change in fluorescence over time. A known membrane-disrupting agent like Polymyxin B should be used as a positive control.
-
-
Data Interpretation:
-
A rapid increase in fluorescence upon addition of the compound indicates membrane depolarization. The rate and magnitude of this increase correlate with the compound's disruptive activity.
-
Mechanism 3: Unbiased Target Identification with CETSA
While targeted assays are excellent for confirming a hypothesis, what if the pyrazole's target is novel or unknown? The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm direct drug-target engagement within an intact cellular environment.[16][17][18] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[19][20]
The principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Isothermal Dose-Response (ITDRF) CETSA
-
Cell Treatment:
-
Treat intact bacterial cells with a range of concentrations of the pyrazole compound for a defined period (e.g., 1 hour at 37°C).
-
-
Thermal Challenge:
-
Heat the cell suspensions at a single, optimized temperature that causes partial denaturation of the target protein (e.g., 52°C for 3 minutes).
-
Causality Check: This specific temperature is chosen from a preliminary melt-curve experiment to be on the slope of the protein's denaturation curve, where stabilization effects are most pronounced.
-
-
Cell Lysis and Separation:
-
Lyse the cells to release their contents.
-
Centrifuge at high speed to pellet the aggregated, denatured proteins. The soluble, stabilized proteins will remain in the supernatant.
-
-
Protein Quantification:
-
Collect the supernatant and quantify the amount of the soluble target protein using a method like Western Blot or Mass Spectrometry.
-
-
Data Interpretation:
-
If the pyrazole compound binds to the target protein, it will stabilize it, leading to more protein remaining in the soluble fraction at higher drug concentrations. Plotting the soluble protein amount against the drug concentration generates a dose-response curve, confirming target engagement in a live cell.
-
Part 3: Integrated Analysis and Comparative Outlook
Comparative Summary of Antibacterial Mechanisms
| Mechanism | Pyrazole Analog PZA-1 | Ciprofloxacin (Gyrase Inhibitor) | Polymyxin B (Membrane Disruptor) |
| MIC vs. E. coli | 8 µg/mL | 0.015 µg/mL | 1 µg/mL |
| DNA Gyrase Inhibition | Strong (IC₅₀ = 5.0 µg/mL) | Very Strong (IC₅₀ = 0.1 µg/mL) | No Effect |
| Membrane Depolarization | Minimal Effect | No Effect | Strong & Rapid |
| Target Engagement (CETSA) | Thermal shift observed for GyrA/GyrB subunits | Thermal shift observed for GyrA/GyrB subunits | No specific protein thermal shift |
Table 3: An integrated view comparing the hypothetical profile of PZA-1 to benchmark compounds. This profile strongly suggests that PZA-1's primary mechanism of action is DNA gyrase inhibition.
By systematically applying this multi-faceted validation framework, researchers can build a compelling case for the mechanism of action of novel pyrazole compounds. This rigorous approach not only satisfies the demands of scientific scrutiny but also provides the critical insights needed to guide the optimization of these promising molecules into next-generation antibacterial therapies.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 8. benchchem.com [benchchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. frontiersin.org [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 20. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Two Foundational Heterocycles
An In-Depth Head-to-Head Comparison of Pyrazole and Triazole Derivatives for Drug Discovery Professionals
In the landscape of medicinal chemistry, five-membered nitrogen-containing heterocycles stand as foundational pillars for drug design. Among these, pyrazoles and triazoles have emerged as "privileged scaffolds"—core structures that are repeatedly found in successful therapeutic agents.[1][2] Their unique physicochemical properties and versatile synthetic accessibility allow them to interact with a wide array of biological targets, leading to a rich pharmacology.
This guide provides a head-to-head comparison of pyrazole and triazole derivatives, moving beyond a simple recitation of facts to explain the causality behind their selection in drug design. We will dissect their structural nuances, compare synthetic strategies, and evaluate their performance in therapeutic applications, supported by experimental data.
Part 1: Structural and Physicochemical Properties - The Blueprint for Biological Interaction
The seemingly subtle difference of one additional nitrogen atom between pyrazoles and triazoles introduces significant changes in their electronic distribution, hydrogen bonding capability, and metabolic stability. These differences are fundamental to their distinct pharmacological profiles.
Pyrazole: The 1,2-Diazole Scaffold
Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms.[3] The N1 nitrogen is pyrrole-like, with its lone pair participating in the aromatic system, making it a hydrogen bond donor. The N2 nitrogen is pyridine-like, with its lone pair in the plane of the ring, acting as a hydrogen bond acceptor and conferring weak basicity.[3][4] This duality is a cornerstone of its utility, allowing for diverse interactions with biological targets. Pyrazole is a tautomeric substance, and while the tautomers are non-separable in the parent molecule, substitution can lock the structure.[5][6]
Triazole: The Isomeric 1,2,3- and 1,2,4-Diazoles
Triazoles exist as two distinct isomers, 1,2,3-triazole and 1,2,4-triazole, each with unique properties.[7]
-
1,2,3-Triazole: This isomer is exceptionally stable, featuring a high dipole moment and weak basicity.[7][8] Its true strength in medicinal chemistry lies in its role as a bioisostere for the amide bond. The 1,4-disubstituted 1,2,3-triazole, readily accessible via "click chemistry," mimics the geometry and electronic properties of a trans-amide bond but offers superior metabolic stability due to its resistance to enzymatic hydrolysis.[9]
-
1,2,4-Triazole: This isomer is more common in approved drugs, particularly antifungals.[10][11] It possesses both hydrogen bond donor and acceptor capabilities, similar to pyrazole, but the arrangement of the three nitrogen atoms creates a distinct electronic and steric profile that is highly effective for interacting with targets like fungal cytochrome P450 enzymes.[10][12]
Quantitative Physicochemical Comparison
The following table summarizes key physicochemical properties, illustrating the quantitative differences between these scaffolds.
| Property | Pyrazole | 1,2,3-Triazole | 1,2,4-Triazole |
| Molecular Formula | C₃H₄N₂ | C₂H₃N₃ | C₂H₃N₃ |
| Molar Mass | 68.08 g/mol | 69.07 g/mol | 69.07 g/mol |
| Melting Point | 69-70 °C[5] | 23-25 °C | 120-122 °C |
| Boiling Point | 186-188 °C[5] | 203 °C | 260 °C |
| pKa (conjugate acid) | 2.49 | 1.17 | 2.19 |
| Acidity (pKa) | 14.21 | 9.26 | 9.98 |
| Dipole Moment | ~2.2 D | ~4.4 D | ~3.3 D |
Part 2: Synthesis of Derivatives - Building the Molecular Arsenal
The choice of synthetic route is critical, dictating the substitution patterns achievable and the overall efficiency of drug candidate production.
Synthesizing Pyrazole Derivatives
The most prevalent and versatile method for pyrazole synthesis is the Knorr reaction , which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[13][14] This method allows for the straightforward installation of up to four different substituents on the pyrazole ring. Another common approach is the reaction of α,β-unsaturated ketones with hydrazines.[13][14]
Generalized Experimental Protocol: Knorr Pyrazole Synthesis
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) is added the hydrazine derivative (1.0-1.1 eq).
-
Reaction Conditions: The mixture is heated to reflux for a period of 2-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to yield the desired pyrazole derivative.
Synthesizing Triazole Derivatives
Synthetic strategies for triazoles are highly dependent on the desired isomer.
-
1,2,3-Triazoles: The advent of the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) variant, has revolutionized access to 1,4-disubstituted 1,2,3-triazoles.[7][15] This "click chemistry" reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity.[12]
-
1,2,4-Triazoles: These are commonly synthesized via cyclization reactions such as the Pellizzari reaction (from hydrazides and amides) or the Einhorn-Brunner reaction (from hydrazines and diacylamines).[16][17] Other methods involve the cyclization of thiosemicarbazides.[11]
Generalized Experimental Protocol: CuAAC "Click" Reaction
-
Reaction Setup: An alkyne (1.0 eq) and an azide (1.0 eq) are dissolved in a solvent mixture, typically t-butanol and water.
-
Catalyst Addition: A copper(II) sulfate solution (0.01-0.1 eq) is added, followed by a reducing agent like sodium ascorbate (0.05-0.2 eq) to generate the active Cu(I) species in situ.
-
Reaction Conditions: The reaction is stirred vigorously at room temperature for 4-24 hours. Progress is monitored by TLC or LC-MS.
-
Workup and Isolation: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the pure 1,2,3-triazole derivative.
Part 3: Biological Activities and Applications - From Scaffold to Drug
Both pyrazole and triazole derivatives exhibit a remarkably broad spectrum of biological activities, yet they have found distinct niches in the pharmaceutical market.[3][10]
| Biological Activity | Pyrazole Derivatives | Triazole Derivatives |
| Anti-inflammatory | Celecoxib (COX-2 inhibitor)[14][18] | Rizatriptan[19] |
| Anticancer | Ruxolitinib (JAK inhibitor)[1] | Letrozole, Anastrozole (Aromatase inhibitors)[11] |
| Antifungal | Limited | Fluconazole , Itraconazole (CYP51 inhibitors)[10][12] |
| Antiviral | Lenacapavir (HIV capsid inhibitor)[1] | Ribavirin (Broad-spectrum antiviral)[9] |
| Analgesic | Difenamizole[14] | Reported activity[19] |
| Antimicrobial | Sulfaphenazole | Reported activity[10][11] |
| CNS / Other | Sildenafil (PDE5 inhibitor)[1][2] | Alprazolam (Anxiolytic) |
The Pyrazole Powerhouse
Pyrazoles are exceptionally prominent in drugs targeting enzymes, such as kinases (Ruxolitinib) and cyclooxygenases (Celecoxib).[1][18] The pyrazole scaffold's ability to present substituents in a well-defined spatial orientation makes it ideal for fitting into specific enzymatic active sites. Its metabolic stability is another key factor in its success.[2]
The Triazole Triumph, Especially in Antifungals
The 1,2,4-triazole ring is the cornerstone of modern azole antifungal therapy.[12] Drugs like Fluconazole and Itraconazole function by having one of the ring nitrogens (N4) coordinate to the heme iron atom in fungal lanosterol 14α-demethylase (CYP51), potently inhibiting ergosterol synthesis, a critical component of the fungal cell membrane.[12] The 1,2,3-triazole isomer, while less common in marketed drugs, is a rising star in drug discovery due to its role as a stable and effective amide bond bioisostere.[9]
Part 4: Head-to-Head Experimental Data - A Case Study in PDE4 Inhibition
To provide a concrete example of a direct comparison, we can examine a study where pyrazole and triazole derivatives were synthesized and evaluated as inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme in the inflammatory cascade.
In a study by Cui et al., two series of compounds containing a 5-phenyl-2-furan functionality were synthesized—one with a pyrazole core and one with a 1,2,4-triazole core—and tested for their ability to inhibit PDE4B.[20][21]
Experimental Protocol: PDE4B Inhibition Assay
-
Enzyme and Substrate: Recombinant human PDE4B enzyme was used. The substrate was cyclic adenosine monophosphate (cAMP).
-
Assay Procedure: The assay was performed in a 96-well plate format. Test compounds (at various concentrations) were pre-incubated with the PDE4B enzyme in an assay buffer.
-
Reaction Initiation: The reaction was initiated by adding cAMP. The mixture was incubated at 30 °C.
-
Reaction Termination and Detection: The reaction was terminated, and the amount of remaining cAMP or the product (AMP) was quantified, often using a competitive immunoassay or a fluorescence polarization-based method.
-
Data Analysis: The concentration of the compound that caused 50% inhibition of enzyme activity (IC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic equation.
Comparative Performance Data
| Compound Series | Core Heterocycle | Representative Compound (IIk) | PDE4B IC₅₀ (µM) |
| Series I | Pyrazole | N/A (Generally weaker) | > 10 µM |
| Series II | 1,2,4-Triazole | 0.89 µM |
Data synthesized from findings reported in the study. The specific structure of compound IIk from the paper is implied for context.
The results from this study clearly demonstrated that for this particular scaffold and target, the 1,2,4-triazole derivatives were significantly more potent than their pyrazole counterparts.[20][21] Molecular docking studies suggested that the 1,2,4-triazole moiety formed crucial hydrogen bonds and π-π stacking interactions within the PDE4B active site that the pyrazole ring could not replicate as effectively.[20]
Conclusion: Making an Informed Choice
Both pyrazole and triazole derivatives are undeniably powerful scaffolds in drug discovery, each possessing a unique combination of properties that can be leveraged for therapeutic benefit.
-
Choose Pyrazole when:
-
Targeting enzymatic active sites where precise 3D positioning of substituents is key (e.g., kinase inhibitors).
-
A balance of hydrogen bond donor/acceptor properties and metabolic stability is required.
-
-
Choose 1,2,4-Triazole when:
-
Targeting metalloenzymes, particularly heme-containing enzymes like P450s (as seen in antifungals).
-
Strong hydrogen bonding interactions are critical for potency.
-
-
Choose 1,2,3-Triazole when:
-
Seeking a metabolically robust bioisostere for an amide bond to improve pharmacokinetic properties.
-
Utilizing "click chemistry" for rapid library synthesis and lead optimization is advantageous.
-
The decision is not about which heterocycle is "better," but which is better suited for the specific biological question at hand. By understanding the fundamental differences in their structure, reactivity, and biological proclivities, researchers can make more rational, effective decisions in the complex and rewarding field of drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijnrd.org [ijnrd.org]
- 5. jchr.org [jchr.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemijournal.com [chemijournal.com]
- 13. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. raco.cat [raco.cat]
- 18. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic Acid
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the rationale behind each step, ensuring a culture of safety and environmental stewardship in the laboratory. The procedures outlined are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
Hazard Identification and Risk Assessment: Know Your Compound
The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | Description | Recommended Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[3][4][5] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4] | Wear protective gloves (e.g., nitrile), a lab coat, and other protective clothing to prevent skin exposure.[1][6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][3][4][6] | Wear safety glasses with side shields or chemical splash goggles.[6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[1][2][3] | Handle in a well-ventilated area or under a chemical fume hood to avoid generating and inhaling dusts.[1][2][8] |
| Environmental Hazard | Halogenated aromatic compounds can be persistent in the environment and may be harmful to aquatic life.[4] | Avoid release to the environment. Prevent the product from entering drains or waterways.[1][4] |
Causality Insight: The chloro- substituent and the aromatic benzoic acid structure contribute to its irritant properties and environmental persistence. The pyrazole moiety, while common in pharmaceuticals, requires careful handling as part of a novel chemical entity whose toxicological properties are not fully characterized.[8]
Pre-Disposal Protocol: Segregation and Storage
Proper waste management begins long before the final disposal. A self-validating system of waste segregation and storage is critical to prevent accidental mixing and ensure regulatory compliance.
Step 1: Designate a Hazardous Waste Container
-
Use a dedicated, chemically resistant container (e.g., high-density polyethylene - HDPE) for collecting waste this compound and any contaminated materials (e.g., weigh boats, gloves, wipes).
-
The container must be in good condition, with a tightly sealing lid to prevent spills or the release of vapors.
Step 2: Label the Container Correctly
-
Immediately label the container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The specific hazard characteristics: "Irritant," "Harmful if Swallowed."
-
The accumulation start date (the date the first drop of waste enters the container).
-
Step 3: Store in a Satellite Accumulation Area (SAA)
-
Store the waste container at or near the point of generation, in a designated SAA.[9]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the container is stored away from incompatible materials, particularly strong bases and oxidizing agents.[6][10]
-
Keep the container closed at all times, except when adding waste.
Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the decision-making process and actions required for the proper disposal of both the chemical waste and its associated containers.
Caption: Disposal decision workflow for this compound.
Detailed Protocol:
-
Waste Characterization : Identify if the waste is pure solid, contaminated disposable labware (gloves, wipes), or an empty stock container. All forms must be treated as hazardous waste.[11]
-
Empty Container Management :
-
An "empty" container under the Resource Conservation and Recovery Act (RCRA) is one from which all contents have been removed by conventional means (e.g., scraping, pouring) and no more than 2.5 cm (1 inch) of residue remains.
-
Action : Triple rinse the empty container with a suitable solvent (e.g., methanol or acetone).
-
Crucial Step : Collect the solvent rinsate in your designated hazardous waste container. This rinsate is now considered hazardous waste.
-
After triple rinsing and allowing it to dry, deface the original label and dispose of the container in the appropriate non-hazardous laboratory glass or plastic recycling stream, per your institution's policy.
-
-
Solid Waste and Contaminated Materials :
-
Carefully place solid this compound waste and any contaminated items (e.g., weighing paper, pipette tips, gloves) directly into your labeled hazardous waste container.
-
Keep the container securely closed.
-
-
Final Disposal :
-
Once the waste container is full or has been in the SAA for the maximum allowable time (typically 12 months for academic labs under Subpart K), contact your institution's Environmental Health & Safety (EHS) office.[12]
-
Do not attempt to dispose of this chemical down the drain or in regular trash. [1]
-
Your EHS department will arrange for a pickup by a licensed hazardous waste contractor.
-
Mechanism of Disposal : The standard and most environmentally sound method for disposing of chlorinated aromatic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[11] This process is necessary to ensure the complete destruction of the halogenated aromatic ring, preventing the formation of persistent and toxic byproducts like dioxins.
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
Step 1: Evacuate and Alert
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves airborne dust, evacuate the laboratory and contact EHS immediately.
Step 2: Secure the Area and Don PPE
-
Restrict access to the spill area.
-
Before cleanup, don appropriate Personal Protective Equipment (PPE):
-
Two pairs of nitrile gloves.
-
Safety goggles and a face shield.
-
A lab coat.
-
For significant dust, a NIOSH-approved respirator may be necessary.
-
Step 3: Contain and Clean the Spill
-
Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.
-
Moisten the absorbent material slightly with water to prevent dust from becoming airborne.[10]
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
Step 4: Decontaminate the Area
-
Wipe the spill area with a cloth dampened with a soap and water solution.
-
Place all cleaning materials, including contaminated PPE, into the hazardous waste container.
Step 5: Final Steps
-
Seal the hazardous waste container.
-
Wash your hands thoroughly with soap and water.
-
Report the incident to your laboratory supervisor and EHS, as per your institution's policy.
Regulatory Framework: Ensuring Compliance
All laboratory waste generation is regulated by national and state environmental agencies. In the United States, the Environmental Protection Agency (EPA) sets the standards under RCRA.[9]
-
Generator Status : Your institution holds a generator status (e.g., Very Small, Small, or Large Quantity Generator) which dictates storage limits and disposal timelines.[9]
-
Academic Laboratories Rule (40 CFR Part 262, Subpart K) : This rule provides an alternative set of regulations for managing hazardous waste in academic labs, offering more flexibility than traditional industrial standards.[12][13] Key provisions include allowing waste determination by trained professionals and extending on-site accumulation times.[12]
-
Documentation : A hazardous waste manifest will be created by EHS to track the waste from the laboratory to its final disposal, ensuring a complete chain of custody.
By adhering to the procedures in this guide, you contribute to a safe research environment and ensure that your work complies with all legal and ethical standards of chemical management.
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ilpi.com [ilpi.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medlabmag.com [medlabmag.com]
- 10. nj.gov [nj.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid
As researchers and scientists, our primary commitment is to innovation and discovery. However, this pursuit must be anchored in an unwavering dedication to safety. When handling novel or specialized compounds like 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid, a robust understanding of its potential hazards and the corresponding protective measures is not just a regulatory requirement—it is the bedrock of responsible science.
This guide provides a comprehensive framework for the safe handling of this compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can establish a highly effective safety protocol by analyzing the known hazards of its structural analogs, namely chlorinated benzoic acids and pyrazole derivatives. This approach allows us to anticipate its toxicological profile and implement field-proven control measures.
Hazard Profile: An Evidence-Based Assessment
Based on data from structurally related compounds, this compound should be handled as a hazardous substance with the potential to cause significant irritation and harm upon exposure. The primary hazards are associated with its acidic nature and the presence of a chlorinated aromatic ring.
Anticipated Hazards:
-
Skin Irritation: Similar to other benzoic acid derivatives, this compound is expected to cause skin irritation upon contact.[1][2]
-
Serious Eye Damage: Contact with the eyes is likely to cause serious irritation or damage.[3][4][5][6]
-
Respiratory Tract Irritation: As a fine powder, the compound poses an inhalation hazard, likely causing irritation to the respiratory system.[2][4][6]
| Hazard Category | Anticipated Effect | Rationale based on Analogous Compounds |
| Acute Oral Toxicity | Harmful if swallowed.[8] | Category 4 toxicity is noted for similar structures.[6] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Category 2 skin irritation is common for chlorinated benzoic acids.[4][5] |
| Eye Damage/Irritation | Causes serious eye irritation/damage.[2][3] | Category 1 or 2 eye damage is a consistent warning for these chemical classes.[4][5] |
| STOT - Single Exposure | May cause respiratory irritation.[4][7][9] | The fine particulate nature poses a risk of irritating the respiratory system upon inhalation.[2] |
Core Directive: Selecting Your Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific task being performed. The following workflow illustrates the decision-making process.
Caption: PPE Selection Workflow for Chemical Handling.
Eye and Face Protection: The Non-Negotiable Barrier
Given the high risk of serious eye irritation, robust eye protection is mandatory.[3][4]
-
Minimum Requirement: At all times when handling the compound, wear chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[10] Standard safety glasses with side shields do not offer sufficient protection from dust or splashes.[11]
-
Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a full-face shield must be worn in addition to chemical splash goggles.[3]
Skin and Body Protection: Preventing Dermal Exposure
-
Gloves: Wear chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use.[10] For handling the solid or concentrated solutions, double-gloving is strongly recommended to provide an extra layer of protection.[11] If contact occurs, remove the outer glove immediately using the proper technique to avoid contaminating your skin.[10]
-
Laboratory Coat: A clean, buttoned, knee-length laboratory coat is required for all procedures.
-
Additional Protection: For large-scale operations or tasks with a high potential for dust generation, consider using disposable Tyvek coveralls to protect personal clothing and prevent take-home contamination.[12][13]
Respiratory Protection: The Primary Role of Engineering Controls
The primary method for controlling respiratory hazards is to use engineering controls.
-
Chemical Fume Hood: All manipulations of the solid compound, especially weighing and initial dissolution, must be performed inside a certified chemical fume hood to prevent the inhalation of airborne particulates.[14]
-
Respirators: In the rare event that a fume hood is not available for a brief, low-quantity task, a NIOSH-approved N95 respirator is the minimum requirement.[11] For spill cleanup or emergency situations, a full-face respirator with appropriate cartridges for organic vapors and particulates may be necessary.[12] Note that surgical masks offer no protection from chemical dusts.[11][15]
Operational Plan: Step-by-Step Protocols
Protocol for Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Wash Hands: Start with clean, dry hands.
-
Lab Coat/Coverall: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Don the first pair of gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off) Sequence:
-
Outer Gloves: If double-gloved, remove the outer, most contaminated pair.
-
Lab Coat/Coverall: Unbutton your lab coat and remove it by rolling it outwards, keeping the contaminated surface away from your body.
-
Wash Hands.
-
Goggles/Face Shield: Remove eye protection from the back to the front.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.
-
Final Hand Wash: Wash hands thoroughly with soap and water.[10]
Emergency and Disposal Plan
Spill Management
In the event of a spill, immediate and correct action is crucial.
Caption: Small-Scale Spill Response Workflow.
For a small spill (<1 L), evacuate non-essential personnel and ensure the area is well-ventilated.[14] Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[16] Avoid creating dust.[10] Carefully sweep the material into a suitable, sealed container for hazardous waste disposal.[4] Decontaminate the area with soap and water.[14] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[14]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][14] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][10]
Decontamination and Disposal
-
Equipment: All non-disposable equipment should be thoroughly cleaned after use.
-
PPE: Used gloves, disposable coveralls, and other contaminated items are considered hazardous waste.
-
Chemical Waste: The compound and any contaminated materials must be disposed of in a clearly labeled hazardous waste container. Do not pour down the drain.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[14]
By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. ilpi.com [ilpi.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pppmag.com [pppmag.com]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. pharmtech.com [pharmtech.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. gerpac.eu [gerpac.eu]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
